Pdhk-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H17F3N2O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-9-(trifluoromethyl)fluoren-9-ol |
InChI |
InChI=1S/C20H17F3N2O2/c1-12-8-15(13-10-24-25(11-13)6-7-26)18-14-4-2-3-5-16(14)19(27,17(18)9-12)20(21,22)23/h2-5,8-11,26-27H,6-7H2,1H3 |
InChI Key |
YEUDACDOZNWCHD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Potency of Pdhk-IN-7: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Pdhk-IN-7, a potent inhibitor of Pyruvate (B1213749) Dehydrogenase Kinases (PDKs). This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of cancer and the therapeutic potential of targeting PDKs.
Executive Summary
This compound has emerged as a significant inhibitor of Pyruvate Dehydrogenase Kinases (PDKs), enzymes that play a critical role in cellular metabolism by regulating the Pyruvate Dehydrogenase Complex (PDC).[1] By inhibiting PDKs, this compound effectively reverses the Warburg effect, a metabolic characteristic of many cancer cells, leading to decreased lactate (B86563) production and reduced cancer cell proliferation under hypoxic conditions.[2] This guide details the biochemical and cellular activities of this compound, its impact on the PDK signaling pathway, and the experimental methodologies used to elucidate its mechanism.
Mechanism of Action: Reversing the Glycolytic Switch
This compound functions as a potent, pan-inhibitor of the four PDK isoforms (PDK1, PDK2, PDK3, and PDK4).[2] These kinases are integral to the regulation of the Pyruvate Dehydrogenase Complex (PDC), a mitochondrial enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA.[3][4] In many cancer cells, PDKs are overexpressed, leading to the phosphorylation and subsequent inactivation of the PDC.[1][2] This inactivation diverts pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production, a phenomenon known as the Warburg effect or aerobic glycolysis.[1]
This compound directly counteracts this process. By inhibiting PDKs, it prevents the phosphorylation of the PDC, thereby maintaining the complex in its active state.[1][2] This leads to an increased conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation.[1] The downstream effects of this metabolic reprogramming include a significant reduction in lactate formation and a decrease in cancer cell proliferation, particularly under the hypoxic conditions often found in solid tumors.[2]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound:
References
- 1. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pdhk-IN-7: A Technical Guide to a Potent Pyruvate Dehydrogenase Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pdhk-IN-7, a potent inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). Pyruvate dehydrogenase kinase plays a critical role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC), a key gatekeeper of glucose oxidation. Inhibition of PDK has emerged as a promising therapeutic strategy for a range of metabolic diseases, including type 2 diabetes and cancer. This document details the mechanism of action of PDK inhibitors, with a specific focus on the available data for this compound. It includes a summary of its inhibitory potency, its effects in preclinical models, and detailed experimental protocols for assessing the activity of PDK inhibitors. Furthermore, this guide presents signaling pathway diagrams and experimental workflows to provide a clear understanding of the scientific context and practical application of this class of compounds.
Introduction to Pyruvate Dehydrogenase Kinase (PDK)
The pyruvate dehydrogenase complex (PDC) is a large, mitochondrial multi-enzyme complex that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][2] The activity of the PDC is tightly regulated by two main enzymes: pyruvate dehydrogenase kinases (PDKs) and pyruvate dehydrogenase phosphatases (PDPs). PDKs phosphorylate and inactivate the E1α subunit of the PDC, thereby reducing the influx of pyruvate into the TCA cycle.[1][2] This shifts cellular metabolism towards glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect, which is a hallmark of many cancer cells.[3] There are four known isoforms of PDK in mammals (PDK1, PDK2, PDK3, and PDK4), each with distinct tissue distribution and regulatory properties.[3]
Inhibition of PDKs restores the activity of the PDC, promoting glucose oxidation and reducing lactate (B86563) production. This metabolic reprogramming has therapeutic potential in various diseases. In the context of type 2 diabetes, enhancing glucose utilization through PDK inhibition can lead to lower blood glucose levels. In cancer, reversing the Warburg effect can selectively induce apoptosis in tumor cells.
This compound: A Potent PDK Inhibitor
This compound (also referred to as compound 32) is a potent inhibitor of pyruvate dehydrogenase kinase.[4][5][6]
In Vitro Potency
The primary reported quantitative data for this compound is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) |
| This compound | Pyruvate Dehydrogenase Kinase | 17 |
| Table 1: In vitro inhibitory potency of this compound.[4][5][6] |
Note: The specific PDK isoform(s) inhibited by this compound and its selectivity profile across the four isoforms are not publicly available at this time.
Preclinical Efficacy
This compound has been shown to be active in preclinical animal models, demonstrating its potential as a therapeutic agent.
Key Findings:
-
Activation of Pyruvate Dehydrogenase (PDH): this compound activates PDH in the livers of rats.[4][5][6] This is the expected downstream effect of PDK inhibition.
-
Glucose-Lowering Effect: In Zucker fatty rats, a model of obesity and type 2 diabetes, this compound has a demonstrated glucose-lowering effect.[4][5][6]
Note: Specific quantitative data from these in vivo studies, such as the dose of this compound used, the magnitude of glucose reduction (e.g., percentage decrease), and the statistical significance of these findings, are not detailed in the currently available public information.
Signaling Pathways and Mechanisms
The mechanism of action of this compound is through the inhibition of PDK, which leads to the dephosphorylation and activation of the PDC. This restores the metabolic flux from pyruvate to acetyl-CoA.
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by PDK and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of PDK inhibitors like this compound.
Pyruvate Dehydrogenase Kinase (PDK) Enzymatic Assay
This protocol is a general method to determine the in vitro potency of a compound against a specific PDK isoform.
Objective: To measure the IC50 value of an inhibitor against a recombinant human PDK isoform.
Materials:
-
Recombinant human PDK (e.g., PDK1, PDK2, PDK3, or PDK4)
-
Recombinant human PDC E1α subunit (substrate)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 50 nL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of PDK and its substrate (PDC E1α) in kinase assay buffer. The final concentrations should be optimized for linear reaction kinetics.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Prepare a solution of ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific PDK isoform.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
Caption: Workflow for determining the IC50 of a PDK inhibitor.
In Vivo Glucose-Lowering Study in Zucker Fatty Rats
This protocol outlines a general procedure for evaluating the glucose-lowering effects of a PDK inhibitor in a relevant animal model of type 2 diabetes.
Objective: To assess the in vivo efficacy of a PDK inhibitor in reducing blood glucose levels in Zucker fatty rats.
Animals:
-
Male Zucker diabetic fatty (ZDF) rats or Zucker fatty (ZF) rats. Age and weight should be appropriate for the model (e.g., 8-12 weeks old).
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Acclimatize the animals for at least one week before the start of the study.
-
Randomize the animals into treatment groups (e.g., vehicle control, and one or more doses of the test compound). A typical group size is 8-10 animals.
-
Record the body weight and baseline fasting blood glucose of each animal. To measure fasting blood glucose, fast the animals overnight (approximately 16 hours) with free access to water.
-
Prepare the dosing solutions of the test compound in the vehicle.
-
Administer the test compound or vehicle to the animals by oral gavage once daily for a predetermined period (e.g., 14 days).
-
Monitor body weight and food intake regularly throughout the study.
-
On the final day of the study, measure the fasting blood glucose levels again. Blood can be collected from the tail vein.
-
At the end of the study, animals may be euthanized for tissue collection (e.g., liver, muscle) to assess PDH activation.
-
Analyze the data by comparing the change in fasting blood glucose from baseline to the end of the study between the treated and vehicle control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed.
Caption: Workflow for an in vivo study to assess the glucose-lowering effect of a PDK inhibitor.
Conclusion and Future Directions
This compound is a potent inhibitor of pyruvate dehydrogenase kinase, a key regulator of cellular metabolism. Its ability to activate PDH and lower blood glucose in preclinical models highlights its potential as a therapeutic agent for metabolic diseases. However, to fully realize this potential, further research is necessary. Key areas for future investigation include:
-
PDK Isoform Selectivity: Determining the selectivity profile of this compound against PDK1, PDK2, PDK3, and PDK4 is crucial for understanding its potential therapeutic window and side effect profile.
-
Pharmacokinetics: A thorough characterization of the pharmacokinetic properties of this compound (absorption, distribution, metabolism, and excretion) is essential for its development as a drug.
-
In-depth In Vivo Efficacy Studies: More detailed in vivo studies are needed to establish a clear dose-response relationship and to explore its efficacy in other models of metabolic disease and cancer.
-
Mechanism of Action: Further studies to elucidate the precise binding mode of this compound to PDK would aid in the design of next-generation inhibitors with improved potency and selectivity.
The development of potent and selective PDK inhibitors like this compound holds significant promise for the treatment of diseases with dysregulated metabolism. This technical guide serves as a foundational resource for researchers in this exciting field.
References
In-depth Technical Guide: Discovery and Synthesis of Pdhk-IN-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Pdhk-IN-7, a potent inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK). This document details the scientific background, experimental methodologies, and key data associated with this compound, offering valuable insights for researchers in metabolic diseases and oncology.
Introduction to Pyruvate Dehydrogenase Kinase (PDK)
Pyruvate Dehydrogenase Kinase (PDK) is a family of four mitochondrial serine/threonine kinases (PDK1, PDK2, PDK3, and PDK4) that play a crucial role in cellular metabolism.[1][2] PDKs regulate the activity of the Pyruvate Dehydrogenase Complex (PDC) by phosphorylating its E1α subunit, leading to the inactivation of the complex.[2] The PDC is a gatekeeper enzyme that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[3][4]
Inhibition of PDKs restores the activity of the PDC, promoting glucose oxidation and reducing lactate (B86563) production. This metabolic switch has therapeutic potential in various diseases, including cancer, where cells often exhibit a metabolic shift towards aerobic glycolysis (the Warburg effect), and in metabolic disorders like diabetes, where enhancing glucose utilization is beneficial.[1][5]
The Discovery of this compound: A Potent 7-Azaindole (B17877) Inhibitor
This compound, also known as compound 32, emerged from a focused drug discovery effort targeting PDKs. It belongs to the 7-azaindole class of kinase inhibitors, a scaffold known for its ability to interact with the ATP-binding pocket of various kinases.[6] The discovery process involved a multi-pronged approach, including high-throughput screening, a focused kinase library screen, and virtual screening to identify novel chemical series with PDK1 inhibitory activity.[6]
Initial screening efforts identified 7-azaindole derivatives with low micromolar IC50 values against PDK1.[6] Subsequent structure-guided optimization, leveraging X-ray crystal structures of PDK1 in complex with weaker binding fragments, led to the development of highly potent analogs, including this compound, which exhibits an impressive IC50 value of 17 nM.[6][7]
Quantitative Biological Data
The inhibitory activity of this compound and related compounds has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound and other relevant PDK inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) |
| This compound | PDK | 17 |
Data sourced from commercially available information.[7]
Table 2: Inhibitory Activity of Structurally Related 7-Azaindole PDK1 Inhibitors
| Compound | PDK1 IC50 (µM) | Cellular Assay IC50 (µM) |
| 16 | 1.1 | - |
| 42 | - | 2.3 |
Data extracted from a study on the discovery of novel 7-azaindoles as PDK1 inhibitors.[6]
Table 3: Inhibitory Activity of Other Notable PDK Inhibitors
| Compound | PDK1 IC50 (µM) | PDK2 IC50 (µM) | PDK3 IC50 (µM) | PDK4 IC50 (µM) |
| 6 | 1.26 | - | - | - |
| 7 | 0.62 | - | - | - |
| 11 | 0.41 | 1.5 | 3.9 | 6.8 |
Data from a study on the discovery of potent PDK inhibitors for anti-lung cancer activity.[5][8]
Synthesis of this compound
While the exact, step-by-step synthesis protocol for this compound (compound 32) is proprietary, the general synthetic routes for 7-azaindole-based kinase inhibitors provide a framework for its preparation. A patent for a CDK inhibitor, which refers to a "compound 32", describes its synthesis under conditions similar to those for a related compound, followed by conversion to an HCl salt.[9]
A plausible synthetic approach for 7-azaindole derivatives involves a multi-step process that can be adapted to produce this compound.
General Synthetic Scheme for 7-Azaindole Derivatives:
A generalized synthetic pathway for 7-azaindole PDK inhibitors.
Experimental Protocols
The biological activity of this compound and its analogs is determined using a series of standardized in vitro and in vivo assays.
In Vitro PDK Kinase Activity Assay
This assay measures the direct inhibitory effect of the compound on the kinase activity of PDK.
Materials:
-
Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)
-
Recombinant human Pyruvate Dehydrogenase E1α subunit (PDHA1) as substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PDHA1 substrate, and the specific PDK isoform.
-
Add the test compound at various concentrations to the wells of the 384-well plate. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for PDC Phosphorylation
This assay determines the ability of the inhibitor to reduce the phosphorylation of the PDC in a cellular context.
Materials:
-
Cancer cell line (e.g., NCI-H1975)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies: anti-phospho-PDHA1 (Ser293), anti-total-PDHA1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for 4-12 hours.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-PDHA1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total PDHA1 for normalization.
-
Quantify the band intensities to determine the reduction in PDC phosphorylation.
In Vivo Glucose-Lowering Effect Study
This study evaluates the efficacy of the inhibitor in a relevant animal model of metabolic disease.
Animal Model: Zucker fatty rats.
Procedure:
-
Acclimatize the animals and measure baseline blood glucose levels.
-
Administer this compound or vehicle control to the rats (dose and route of administration to be optimized).
-
Monitor blood glucose levels at various time points post-administration.
-
At the end of the study, collect liver tissue to assess the activation of the Pyruvate Dehydrogenase Complex.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating the key metabolic pathway controlled by the Pyruvate Dehydrogenase Complex.
Mechanism of action of this compound on the PDC signaling pathway.
By inhibiting PDK, this compound prevents the phosphorylation and inactivation of the PDC. This leads to a sustained active state of the PDC, thereby promoting the conversion of pyruvate to acetyl-CoA. This, in turn, fuels the TCA cycle and oxidative phosphorylation, leading to more efficient energy production and a reduction in lactate accumulation.[1]
Experimental and Discovery Workflow
The discovery and preclinical development of a potent PDK inhibitor like this compound follows a structured workflow.
Workflow for the discovery and development of this compound.
Conclusion
This compound is a potent and promising inhibitor of Pyruvate Dehydrogenase Kinase with demonstrated in vitro and in vivo activity. Its 7-azaindole scaffold represents a valuable starting point for the development of novel therapeutics targeting metabolic dysregulation in diseases such as cancer and diabetes. Further investigation into its selectivity profile, pharmacokinetic properties, and long-term efficacy and safety is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing the field of metabolic modulators.
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 3. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-depth Technical Guide: Pdhk-IN-7 and its Interaction with Pyruvate Dehydrogenase Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pdhk-IN-7, a potent inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK). The document details its target protein, binding affinity, the associated signaling pathway, and the experimental protocols used for its characterization.
Core Target: Pyruvate Dehydrogenase Kinase (PDHK)
The primary molecular target of this compound is Pyruvate Dehydrogenase Kinase (PDHK) , a family of mitochondrial serine/threonine kinases that play a critical role in cellular metabolism. There are four known isoforms of PDHK in mammals: PDK1, PDK2, PDK3, and PDK4. These enzymes act as key regulators of the Pyruvate Dehydrogenase Complex (PDC), a multi-enzyme complex that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][2]
By phosphorylating specific serine residues on the E1α subunit of the PDC, PDHK inactivates the complex.[1][3] This inhibitory action shunts pyruvate away from mitochondrial oxidation and towards lactate (B86563) production, a metabolic state often observed in cancer cells (the Warburg effect) and implicated in other diseases such as diabetes and heart failure.[2][3] Consequently, inhibitors of PDHK, such as this compound, are of significant interest as potential therapeutic agents.
Binding Affinity of this compound
For a comprehensive understanding of the inhibitor's potency and selectivity, it is crucial to determine its binding affinity against each of the four PDHK isoforms. The following table provides a template for presenting such quantitative data, which would typically be generated through biochemical assays.
Table 1: Binding Affinity of this compound against PDHK Isoforms (Template)
| Isoform | IC50 (nM) | Ki (nM) | Kd (nM) |
| PDK1 | Data not available | Data not available | Data not available |
| PDK2 | Data not available | Data not available | Data not available |
| PDK3 | Data not available | Data not available | Data not available |
| PDK4 | Data not available | Data not available | Data not available |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.
PDHK Signaling Pathway
The PDHK signaling pathway is a central node in the regulation of cellular energy metabolism. Its activity is influenced by various upstream signals and, in turn, modulates several downstream processes.
Upstream Regulation of PDHK
The expression and activity of PDHK isoforms are regulated by a variety of factors, including:
-
Metabolic State: The ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA are key allosteric regulators. High ratios of these products of mitochondrial respiration activate PDHK, while high levels of pyruvate, the substrate of PDC, inhibit PDHK.[1][2]
-
Transcription Factors: Several transcription factors modulate the expression of PDHK isoforms. These include:
-
Hormonal Signaling: Hormones such as insulin (B600854) can suppress the expression of certain PDHK isoforms, thereby promoting glucose oxidation.[1]
Downstream Effects of PDHK Activity
The primary downstream effect of PDHK activation is the inhibition of the Pyruvate Dehydrogenase Complex (PDC) . This leads to:
-
Decreased conversion of pyruvate to acetyl-CoA.
-
Reduced flux of glucose-derived carbon into the TCA cycle.
-
Increased conversion of pyruvate to lactate (glycolysis).
-
A metabolic shift from oxidative phosphorylation to aerobic glycolysis.
Inhibition of PDHK by molecules like this compound is expected to reverse these effects, leading to increased PDC activity, enhanced mitochondrial respiration, and a reduction in lactate production.
Caption: PDHK Signaling Pathway and Point of Intervention by this compound.
Experimental Protocols
The characterization of a kinase inhibitor like this compound involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PDHK isoforms (PDK1, PDK2, PDK3, PDK4)
-
PDC E1α subunit (substrate)
-
This compound (inhibitor)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Kinase Reaction Setup:
-
Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the PDHK enzyme and the PDC E1α substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add a volume of Kinase Detection Reagent equal to the total volume in the well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8][9][10][11]
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Materials:
-
Purified, concentrated PDHK isoform
-
This compound
-
ITC buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the PDHK protein and this compound extensively against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
-
Instrument Setup:
-
Load the PDHK solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The inhibitor concentration is typically 10-20 times higher than the protein concentration.
-
-
Titration:
-
Perform a series of small, sequential injections of this compound into the sample cell containing the PDHK protein.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Experimental Workflow for Inhibitor Characterization
The preclinical characterization of a kinase inhibitor like this compound typically follows a structured workflow to assess its potential as a therapeutic agent.
Caption: A typical workflow for the preclinical characterization of a kinase inhibitor.
This workflow progresses from initial high-throughput screening to identify hit compounds, through detailed biochemical and cellular characterization, and finally to in vivo studies to assess efficacy and safety.[12][13][14]
This technical guide provides a foundational understanding of this compound and its interaction with its target, Pyruvate Dehydrogenase Kinase. Further research to elucidate the isoform-specific binding affinities of this compound will be crucial for its continued development as a potential therapeutic agent.
References
- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Regulation of Pyruvate Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. carnabio.com [carnabio.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Function of Pyruvate Dehydrogenase Kinase (PDK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gatekeeper of Cellular Metabolism: An Overview of the Pyruvate (B1213749) Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex (PDC) is a large, multi-enzyme complex located in the mitochondrial matrix that plays a critical role in cellular energy metabolism.[1] It serves as a key metabolic checkpoint, linking glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[1] This reaction is a crucial step in cellular respiration, and its regulation is vital for maintaining metabolic homeostasis. The PDC consists of three catalytic enzymes: pyruvate dehydrogenase (E1), dihydrolipoamide (B1198117) acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3).[1]
Introducing the Pyruvate Dehydrogenase Kinases (PDKs): Key Regulators of the PDC
The activity of the PDC is tightly regulated by two families of enzymes: pyruvate dehydrogenase kinases (PDKs) and pyruvate dehydrogenase phosphatases (PDPs). PDKs inactivate the PDC by phosphorylating specific serine residues on the E1α subunit, while PDPs reverse this inactivation through dephosphorylation.[1] There are four known isoforms of PDK in mammals: PDK1, PDK2, PDK3, and PDK4. These isoforms exhibit tissue-specific expression patterns and different sensitivities to allosteric regulators, allowing for precise control of PDC activity in response to the metabolic needs of different tissues.
Molecular Structure and Isoforms of Pyruvate Dehydrogenase Kinase
The PDK Family: PDK1, PDK2, PDK3, and PDK4
The four PDK isoforms are encoded by distinct genes and share a significant degree of sequence homology, particularly within their catalytic domains. However, they differ in their regulatory domains, which contributes to their distinct kinetic properties and tissue-specific functions.
Structural Domains and Active Site Architecture
PDKs are serine/threonine kinases with a conserved structure consisting of an N-terminal domain and a C-terminal catalytic domain. The N-terminal domain contains a lipoamide-binding pocket that allows PDK to dock onto the E2 component of the PDC. The C-terminal domain houses the ATP-binding site and the catalytic machinery responsible for phosphorylating the E1α subunit of PDC.
Tissue-Specific Expression and Subcellular Localization
The PDK isoforms are localized within the mitochondrial matrix, in close proximity to the PDC. Their expression levels vary significantly across different tissues, reflecting the diverse metabolic requirements of various organs.
-
PDK1: Predominantly expressed in the heart, pancreatic islets, and skeletal muscle.[2]
-
PDK2: Ubiquitously expressed in most tissues.[2]
-
PDK3: Primarily found in the testes, kidneys, and brain.[2]
-
PDK4: Highly expressed in tissues that rely heavily on fatty acid oxidation, such as the heart, skeletal muscle, liver, and kidney, particularly during periods of fasting.[3]
Catalytic Mechanism and Regulation of PDK Activity
Phosphorylation of the Pyruvate Dehydrogenase E1α Subunit
PDKs inactivate the PDC by phosphorylating up to three specific serine residues on the E1α subunit. Phosphorylation of site 1 (Ser264 in the human sequence) results in the most significant inhibition of PDC activity.[4] While all four PDK isoforms can phosphorylate sites 1 and 2, only PDK1 can phosphorylate site 3.[5]
Allosteric Regulation by Metabolites
The activity of PDKs is allosterically regulated by the mitochondrial concentrations of various metabolites, allowing for rapid adaptation to changes in the cell's energy status.
-
Activators: High ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA, which signal a high-energy state, activate PDKs, leading to the inhibition of PDC and a decrease in glucose oxidation.[5]
-
Inhibitors: Pyruvate, the substrate of the PDC, is a potent inhibitor of PDKs.[5] High levels of pyruvate thus promote PDC activity and glucose oxidation.
Transcriptional Regulation of PDK Isoforms
The expression of PDK genes is regulated by a variety of transcription factors in response to hormonal and environmental signals.
-
Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, HIF-1α is stabilized and transcriptionally upregulates PDK1 and PDK3. This metabolic switch, known as the Warburg effect, shifts glucose metabolism from oxidative phosphorylation to aerobic glycolysis, allowing cancer cells to proliferate in a low-oxygen environment.
-
Forkhead Box Protein O1 (FOXO1): During periods of fasting or in individuals with diabetes, increased FOXO1 activity leads to the transcriptional upregulation of PDK4 in skeletal muscle and liver. This conserves glucose by preventing its oxidation and promoting its use for gluconeogenesis.
Post-Translational Modifications of PDKs
Emerging evidence suggests that PDKs themselves are subject to post-translational modifications, which can further modulate their activity and stability. However, this area of research is still in its early stages.
Biological Function of PDK in Health and Disease
Role in Cellular Metabolism: The Glycolysis-to-Oxidative Phosphorylation Switch
By regulating the activity of the PDC, PDKs act as a critical switch that controls the balance between glycolysis and oxidative phosphorylation. When PDKs are active, the PDC is inhibited, and pyruvate is shunted away from the TCA cycle and is instead converted to lactate. This metabolic shift is essential for various physiological processes, including adaptation to fasting and hypoxia.
PDK in Metabolic Diseases: Diabetes and Obesity
In type 2 diabetes and obesity, the expression and activity of PDKs, particularly PDK4, are often elevated in insulin-responsive tissues such as skeletal muscle, liver, and adipose tissue.[6] This leads to impaired glucose utilization and contributes to hyperglycemia.[6] The upregulation of PDK4 in these conditions is thought to be driven by increased circulating free fatty acids and insulin (B600854) resistance.[7]
PDK in Cancer: The Warburg Effect and Beyond
Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[8] This metabolic reprogramming is often driven by the overexpression of PDK1 and PDK3, which are frequently upregulated by the transcription factor HIF-1α in the hypoxic tumor microenvironment.[8] By inhibiting the PDC, PDKs divert glucose metabolites into biosynthetic pathways that support rapid cell proliferation.
Role in Other Pathologies: Ischemia and Heart Disease
In conditions of ischemia, where oxygen supply is limited, the upregulation of PDKs can be a protective mechanism by reducing the reliance on aerobic metabolism and preserving cellular ATP levels. However, chronic upregulation of PDKs in the heart can contribute to the development of diabetic cardiomyopathy and heart failure.
Pyruvate Dehydrogenase Kinase as a Therapeutic Target
Rationale for PDK Inhibition in Disease
Given the central role of PDKs in the metabolic dysregulation observed in diseases such as cancer and diabetes, the inhibition of PDK activity has emerged as a promising therapeutic strategy. By inhibiting PDKs, it is possible to reactivate the PDC, thereby promoting glucose oxidation and reversing the metabolic abnormalities associated with these diseases.
Overview of Small Molecule PDK Inhibitors
Several small molecule inhibitors of PDKs have been developed and are being investigated for their therapeutic potential. These inhibitors can be broadly classified based on their mechanism of action:
-
ATP-competitive inhibitors: These molecules bind to the ATP-binding pocket of PDKs and prevent the phosphorylation of the E1α subunit.
-
Non-ATP-competitive inhibitors: These compounds bind to other sites on the PDK enzyme, such as the lipoamide-binding pocket or the pyruvate-binding site, and allosterically inhibit its activity.
Clinical Development of PDK Inhibitors
A number of PDK inhibitors have entered preclinical and clinical development. Dichloroacetate (DCA), a non-selective PDK inhibitor, has been investigated in clinical trials for various cancers and metabolic disorders.[9] More selective and potent inhibitors, such as AZD7545, VER-246608, and PS10, are also under investigation.[10][11][12]
Quantitative Data Summary
Table 1: Kinetic Parameters of Human PDK Isoforms
| Isoform | Substrate | Km | kcat | Reference |
| PDK1 | ATP | 5.6 µM | N/A | [13] |
| PDH E1 | N/A | N/A | ||
| PDK2 | ATP | N/A | N/A | |
| PDH E1 | N/A | N/A | ||
| PDK3 | ATP | N/A | N/A | |
| PDH E1 | N/A | N/A | ||
| PDK4 | ATP | N/A | 98.3 min-1 | [2] |
| PDH E1 | < 4 µM | N/A | [14] | |
| N/A: Data not readily available in a comparable format in the public literature. |
Table 2: Inhibitory Potency (IC50/Ki) of Selected Small Molecule Inhibitors against PDK Isoforms
| Inhibitor | PDK1 IC50 | PDK2 IC50 | PDK3 IC50 | PDK4 IC50 | Reference |
| Dichloroacetate (DCA) | Less sensitive | 183 µM | Least sensitive | 80 µM | [9][15] |
| AZD7545 | 87 nM | 6.4 nM | 600 nM | >10,000 nM (stimulates) | [4][10] |
| VER-246608 | 35 nM | 84 nM | 40 nM | 91 nM | [5][16] |
| PS10 | 2.1 µM | 0.8 µM | 21.3 µM | 0.76 µM | [5][12] |
Table 3: Relative Protein Expression of PDK Isoforms in Human Tissues
| Tissue | PDK1 | PDK2 | PDK3 | PDK4 | Reference |
| Heart | High | High | Low | High | [17][18][19] |
| Skeletal Muscle | Moderate | High | Low | High | [18][20] |
| Liver | Moderate | High | Not Detected | Low | [17] |
| Kidney | Moderate | High | High | Moderate | [17] |
| Brain | Low | High | High | Not Detected | [17] |
| Pancreatic Islets | High | N/A | N/A | High | [2] |
| Testis | Low | Low | High | Low | [2] |
| Expression levels are qualitative summaries from multiple sources. |
Table 4: Dysregulation of PDK Expression in Disease
| Disease | Upregulated Isoform(s) | Tissue(s) | Reference |
| Cancer | PDK1, PDK3 | Various tumors | [1][8] |
| Type 2 Diabetes | PDK4 | Skeletal muscle, Liver | [6][7][21] |
| Obesity | PDK4 | Skeletal muscle | [6] |
| Diabetic Nephropathy | PDK4 | Kidney | [22] |
| Heart Failure | PDK4 | Heart | [6] |
Signaling Pathways Involving Pyruvate Dehydrogenase Kinase
Upstream Regulation of PDK Expression
Caption: HIF-1α mediated upregulation of PDK1 and PDK3 in hypoxia.
Caption: FOXO1 mediated upregulation of PDK4 during fasting or in diabetes.
Downstream Effects of PDK Activity in Cancer Signaling
Caption: PDK1's dual role in metabolic regulation and PI3K/Akt signaling in cancer.
Caption: The PDK1-PLK1-MYC signaling axis in cancer.
Key Experimental Protocols
In Vitro PDK Kinase Activity Assay
This assay measures the kinase activity of a PDK isoform by quantifying the amount of ADP produced during the phosphorylation of a peptide substrate or the E1α subunit of PDC. The ADP-Glo™ Kinase Assay is a common method that uses a luciferase-based reaction to measure ADP levels.
-
Recombinant human PDK isoform (e.g., PDK1, PDK2, PDK3, or PDK4)
-
PDK kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate: Recombinant E1α subunit of PDC or a synthetic peptide substrate
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the test inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add the PDK enzyme to each well.
-
Add the substrate (E1α or peptide) and ATP to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro PDK kinase activity assay.
Recombinant His-tagged PDK Expression and Purification
This protocol describes the expression of a His-tagged PDK isoform in E. coli and its purification using immobilized metal affinity chromatography (IMAC). The polyhistidine tag on the recombinant protein binds with high affinity to nickel-NTA resin, allowing for its separation from other cellular proteins.
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged PDK expression vector
-
LB medium with appropriate antibiotic
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA agarose (B213101) resin
-
Lysozyme, DNase I
-
Protease inhibitors
-
Inoculate a starter culture of E. coli containing the PDK expression plasmid and grow overnight.
-
Inoculate a larger culture with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG and continue to grow for several hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Load the clarified lysate onto the equilibrated resin and allow it to bind.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PDK protein with elution buffer.
-
Collect the elution fractions.
Analyze the purified protein by SDS-PAGE to assess its purity and size. Determine the protein concentration using a BCA or Bradford assay.
Caption: Workflow for recombinant His-tagged PDK purification.
¹³C-Metabolic Flux Analysis to Assess PDK Activity
¹³C-Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of intracellular metabolic pathways.[9][12] By culturing cells with a ¹³C-labeled substrate, such as [U-¹³C]-glucose, the incorporation of the heavy isotope into downstream metabolites can be traced. The pattern of ¹³C labeling in these metabolites, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, can be used to calculate the relative fluxes through different metabolic pathways, including the flux through the PDC.[9][12] Inhibition of PDK activity would be expected to increase the flux of pyruvate into the TCA cycle, which can be quantified by ¹³C-MFA.[9][12]
-
Cell line of interest
-
Culture medium with ¹³C-labeled glucose (e.g., [U-¹³C]-glucose)
-
PDK inhibitor or genetic perturbation (e.g., siRNA)
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform mixture)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
-
Culture cells to a steady state in medium containing the ¹³C-labeled substrate.
-
Treat the cells with a PDK inhibitor or introduce a genetic perturbation of PDK.
-
Rapidly quench the metabolism to halt all enzymatic activity.
-
Extract the intracellular metabolites.
-
Derivatize the metabolites for GC-MS analysis, if necessary.
-
Analyze the isotopic labeling patterns of key metabolites (e.g., TCA cycle intermediates, amino acids) by MS.
-
Perform data analysis using specialized software to calculate metabolic fluxes.
The mass isotopomer distributions of the measured metabolites are used to solve a system of algebraic equations that describe the metabolic network, yielding the intracellular metabolic fluxes.
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Conclusion and Future Directions
Pyruvate dehydrogenase kinases are central regulators of cellular metabolism, playing a pivotal role in the switch between glycolysis and oxidative phosphorylation. Their dysregulation is implicated in a wide range of diseases, making them attractive therapeutic targets. The development of potent and selective PDK inhibitors holds great promise for the treatment of cancer, diabetes, and other metabolic disorders. Future research will likely focus on further elucidating the complex regulatory networks that control PDK expression and activity, as well as on the development of novel therapeutic strategies that target these key metabolic enzymes.
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDK3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. PDK4 - Wikipedia [en.wikipedia.org]
- 4. How phosphorylation influences E1 subunit pyruvate dehydrogenase: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 6. PDK2 - Wikipedia [en.wikipedia.org]
- 7. PDK3 - Wikipedia [en.wikipedia.org]
- 8. Phosphoinositide-dependent protein kinase-1 (PDK1)-independent activation of the protein kinase C substrate, protein kinase D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. cloud-clone.us [cloud-clone.us]
- 12. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 13. Discovery of PDK1 kinase inhibitors with a novel mechanism of action by ultrahigh throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyruvate Dehydrogenase Kinase-4 Structures Reveal a Metastable Open Conformation Fostering Robust Core-free Basal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. promega.com [promega.com]
- 17. uniprot.org [uniprot.org]
- 18. uniprot.org [uniprot.org]
- 19. genecards.org [genecards.org]
- 20. researchgate.net [researchgate.net]
- 21. neb.com [neb.com]
- 22. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]
Pdhk-IN-7 for basic research applications
An in-depth technical guide on Pdhk-IN-7 for basic research applications is not feasible at this time due to the limited availability of published peer-reviewed research on this specific compound.
While "this compound," also identified as compound 32, is listed by chemical suppliers with the chemical name 1H-Pyrazole-1-ethanol, 4-[9-hydroxy-2-methyl-9-(trifluoromethyl)-9H-fluoren-4-yl]- and a reported IC50 value of 17 nM for pyruvate (B1213749) dehydrogenase kinase (PDHK), a comprehensive search of scientific literature did not yield research articles detailing its specific use in basic research applications. The available information is primarily from vendor websites and patent documents, which lack the detailed experimental protocols, quantitative data from various biological assays, and specific signaling pathway analyses required for a thorough technical guide for researchers.
Without access to peer-reviewed studies that have utilized and characterized this compound, it is not possible to provide the detailed methodologies, structured quantitative data, and specific signaling pathway diagrams mandated by the core requirements of this request.
Therefore, a detailed technical guide on a more extensively researched and published PDHK inhibitor would be a more viable alternative to fulfill the user's need for in-depth information in this area of research.
Preliminary Efficacy of Pdhk-IN-7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary efficacy data available for Pdhk-IN-7, a novel inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK). The document summarizes key quantitative findings, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the initial characterization of this promising therapeutic candidate.
Quantitative Efficacy Data
The initial evaluation of this compound has yielded quantitative data on its inhibitory activity against various PDK isoforms and its anti-proliferative effects in a cancer cell line under hypoxic conditions. These findings are summarized below.
Table 1: In Vitro PDK Inhibitory Activity of this compound
| Isoform | IC50 (μM) |
| PDK1 | 0.62 |
| PDK2 | Similar inhibitory effect to PDK1 |
| PDK3 | Similar inhibitory effect to PDK1 |
| PDK4 | Similar inhibitory effect to PDK1 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Anti-proliferative Activity of this compound in NCI-H1975 Cells under Hypoxia
| Compound | EC50 (μM) |
| This compound | 4.66 |
EC50 value represents the concentration of this compound required to inhibit 50% of cell proliferation in the NCI-H1975 non-small cell lung cancer cell line under hypoxic conditions.
Mechanism of Action and Cellular Effects
This compound functions by inhibiting the activity of Pyruvate Dehydrogenase Kinases (PDKs). PDKs are mitochondrial enzymes that phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC).[1] By inhibiting PDKs, this compound prevents the phosphorylation of the E1α subunit of PDC (PDHA1), thereby maintaining PDC in its active state. This promotes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and enhancing oxidative phosphorylation.[1]
Preliminary studies have demonstrated that treatment of NCI-H1975 cells with this compound leads to a significant reduction in the phosphorylation of PDC.[1] Furthermore, this modulation of metabolic pathways results in a decrease in lactate (B86563) formation by the cancer cells.[1]
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the preliminary studies of this compound.
Pyruvate Dehydrogenase Kinase (PDK) Biochemical Assay
This assay is designed to measure the enzymatic activity of PDK and assess the inhibitory potential of compounds like this compound.
Principle:
The assay quantifies the amount of ATP consumed during the phosphorylation of the PDC E1α subunit by PDK. This is often achieved using a coupled enzyme system where the regeneration of ATP is linked to a detectable signal, such as a change in fluorescence or absorbance. Alternatively, the production of ADP can be measured.
Materials:
-
Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)
-
Pyruvate Dehydrogenase Complex (PDC) or a peptide substrate corresponding to the E1α phosphorylation site
-
ATP
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer containing MgCl2, KCl, and DTT)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the PDK enzyme, the PDC substrate, and the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
NCI-H1975 Cell Proliferation Assay under Hypoxia
This assay evaluates the effect of this compound on the proliferation of NCI-H1975 non-small cell lung cancer cells in a low-oxygen environment.
Principle:
Cell viability is assessed using a colorimetric or fluorometric method, such as the MTS or resazurin (B115843) assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
NCI-H1975 cells (ATCC CRL-5908)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Hypoxia chamber or incubator (e.g., 1% O2, 5% CO2, balanced with N2)
-
Cell viability reagent (e.g., MTS or resazurin)
-
Microplate reader
Procedure:
-
Seed NCI-H1975 cells in a 96-well plate and allow them to adhere overnight under standard culture conditions (37°C, 5% CO2).
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the diluted this compound or vehicle control.
-
Place the plate in a hypoxia chamber or incubator for a specified period (e.g., 72 hours).
-
After the incubation period, add the cell viability reagent to each well.
-
Incubate for the time recommended by the reagent manufacturer (typically 1-4 hours) under standard culture conditions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the EC50 value.
Western Blot Analysis of PDC Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation status of the PDC E1α subunit (PDHA1) in cells.
Principle:
Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of PDHA1 and total PDHA1.
Materials:
-
NCI-H1975 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDHA1 (e.g., Ser293) and anti-total-PDHA1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Culture NCI-H1975 cells and treat with this compound at the desired concentration and for the specified time.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-PDHA1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PDHA1 as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated PDHA1.
Lactate Formation Assay
This assay measures the amount of lactate secreted by cells into the culture medium, which is an indicator of glycolytic activity.
Principle:
Lactate in the culture medium is measured using an enzymatic assay where lactate is oxidized by lactate dehydrogenase, leading to the production of NADH, which can be detected colorimetrically or fluorometrically.
Materials:
-
NCI-H1975 cells
-
This compound
-
Culture medium
-
Lactate assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Culture NCI-H1975 cells and treat with this compound at the desired concentration and for the specified time.
-
Collect the cell culture medium.
-
Perform the lactate assay on the collected medium according to the manufacturer's protocol. This typically involves mixing the medium with a reaction solution containing lactate dehydrogenase and a probe.
-
Incubate the mixture for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the lactate concentration based on a standard curve.
-
Normalize the lactate concentration to the cell number or total protein content.
Conclusion
The preliminary data on this compound demonstrate its potential as an inhibitor of PDKs with cellular activity, particularly under hypoxic conditions relevant to the tumor microenvironment. The compound effectively inhibits PDK isoforms, reduces PDC phosphorylation, and decreases lactate production in a non-small cell lung cancer cell line. These initial findings warrant further investigation into the therapeutic potential of this compound, including in vivo efficacy studies and a more detailed characterization of its pharmacological properties. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and similar compounds targeting cancer metabolism.
References
Methodological & Application
Application Notes and Protocols for the Use of Pdhk-IN-7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitors, with a specific focus on AZD7545 as a representative compound for "Pdhk-IN-7," in cell culture experiments. The protocols outlined below are intended to facilitate the investigation of metabolic reprogramming and its therapeutic potential in various disease models, particularly in cancer.
Mechanism of Action
Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC).[1] The PDC is a mitochondrial enzyme complex that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[2]
PDKs phosphorylate and inactivate the E1α subunit of the PDC, leading to a metabolic shift from glucose oxidation to glycolysis, a phenomenon known as the Warburg effect, which is a hallmark of many cancer cells.[3][4] PDK inhibitors, such as AZD7545, are small molecules that block the activity of PDKs.[2] By inhibiting PDKs, these compounds prevent the phosphorylation of PDC, thereby maintaining it in its active, dephosphorylated state.[1] This leads to an increased conversion of pyruvate to acetyl-CoA, promoting mitochondrial respiration and shifting the cellular metabolism from glycolysis towards oxidative phosphorylation.[5] This metabolic reprogramming can suppress the growth of cancer cells and is a promising strategy for cancer therapy.[3]
AZD7545 is a potent and selective inhibitor of PDK1 and PDK2.[2][6] It has been shown to suppress the growth of human melanoma cells harboring BRAF and NRAS mutations.[6]
Quantitative Data Summary
The following tables summarize the inhibitory and effective concentrations of various PDK inhibitors, with a focus on AZD7545, in biochemical and cell-based assays.
Table 1: Inhibitory Concentration (IC50) of PDK Inhibitors Against PDK Isoforms
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) | Reference(s) |
| AZD7545 | 36.8 | 6.4 | 600 | >10,000 (stimulates) | [7] |
| VER-246608 | 35 | 84 | 40 | 91 | [7] |
| Dichloroacetate (DCA) | - | 183,000 | - | 80,000 | [7] |
| Compound 11 | 410 | 1,500 | 3,900 | 6,800 | [8] |
Table 2: Effective Concentration (EC50) and Growth Inhibition of PDK Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Assay | EC50 / IC50 | Treatment Duration | Reference(s) |
| AZD7545 | Primary rat hepatocytes | PDH Activity | 105 nM | - | [9] |
| AZD7545 | Human melanoma cells (BRAF V600E) | Cell Proliferation | 10 µM (concentration used) | 90 hours | [6] |
| AZD7545 | Human melanoma cells (NRAS mut) | Cell Proliferation | 10 µM (concentration used) | 120 hours | [6] |
| Compound 7 | NCI-H1975 | Cell Proliferation (hypoxia) | 4.28 µM | 72 hours | [8] |
| Compound 11 | NCI-H1975 | Cell Proliferation (hypoxia) | 3.59 µM | 72 hours | [8] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of this compound (using AZD7545 as an example) in cell culture.
Protocol 1: Cell Viability Assay (MTT/Resazurin Assay)
This protocol determines the cytotoxic effects of the PDK inhibitor on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A375, SK-MEL-28 melanoma cells)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
AZD7545 (or other PDK inhibitor)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl for MTT)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of AZD7545 in DMSO.[10]
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of AZD7545 or vehicle control (DMSO, final concentration ≤ 0.1%).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 72-120 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT/Resazurin Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
For Resazurin: Add 10 µL of Resazurin working solution to each well and incubate for 2-4 hours at 37°C, protected from light.[11]
-
-
Measurement:
-
For MTT: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
For Resazurin: No solubilization step is needed.
-
Measure the absorbance at 570 nm (for MTT) or fluorescence at 560 nm excitation/590 nm emission (for Resazurin) using a microplate reader.[12]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PDH Phosphorylation
This protocol assesses the direct molecular effect of the PDK inhibitor on its target, the Pyruvate Dehydrogenase Complex.
Materials:
-
Cultured cells treated with the PDK inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PDH-E1α (e.g., Ser293) and anti-total-PDH-E1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the PDK inhibitor (e.g., AZD7545 at 1-10 µM) or vehicle control for a specified time (e.g., 4, 12, or 24 hours).[2]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PDH-E1α antibody overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[7]
-
-
Normalization: Strip the membrane and re-probe with the anti-total-PDH-E1α antibody to normalize for protein loading.[7]
Protocol 3: Lactate (B86563) Production Assay
This assay measures the metabolic shift from glycolysis to oxidative phosphorylation by quantifying the amount of lactate released into the culture medium.
Materials:
-
Cell culture supernatant from treated and control cells
-
Lactate Assay Kit (colorimetric or fluorometric)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and treat with the PDK inhibitor as described in the previous protocols.
-
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Lactate Measurement:
-
Follow the manufacturer's instructions for the lactate assay kit.
-
Typically, this involves adding a reaction mixture to the supernatant in a 96-well plate.
-
The reaction produces a colored or fluorescent product that is proportional to the lactate concentration.
-
-
Data Analysis:
-
Generate a standard curve using the provided lactate standards.
-
Determine the lactate concentration in the samples from the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content.
-
Compare the lactate production in inhibitor-treated cells to the vehicle-treated controls. A decrease in lactate production indicates a shift away from glycolysis.[8]
-
Visualizations
Signaling Pathway of PDK Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow.
Logical Relationship of PDK Inhibition and Cellular Effects
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisited Metabolic Control and Reprogramming Cancers by Means of the Warburg Effect in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors
These application notes provide detailed protocols for the in vivo administration of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitors, targeting researchers, scientists, and drug development professionals. The methodologies outlined are based on established protocols for representative PDK inhibitors, such as PS10 and AZD7545, and can be adapted for novel compounds like Pdhk-IN-7 with appropriate validation.
Introduction to PDK Inhibition In Vivo
Pyruvate dehydrogenase kinases (PDKs) are a family of four isoenzymes (PDK1-4) that play a crucial role in cellular metabolism by negatively regulating the Pyruvate Dehydrogenase Complex (PDC).[1][2] The PDC is a key mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.[3] Upregulation of PDKs is associated with various diseases, including cancer, diabetes, and heart failure, making them attractive therapeutic targets.[1][2]
Inhibiting PDKs in vivo can reactivate the PDC, thereby shifting cellular metabolism from glycolysis towards glucose oxidation. This metabolic reprogramming has shown therapeutic potential in various disease models.[1] These protocols provide a framework for the formulation, administration, and evaluation of PDK inhibitors in preclinical animal models.
Data Presentation: In Vivo Efficacy of PDK Inhibitors
The following tables summarize quantitative data from in vivo studies of representative PDK inhibitors.
Table 1: In Vivo Administration Protocol for PS10
| Parameter | Details | Reference |
| Compound | PS10 | [1] |
| Animal Model | Male C57BL/6J mice with diet-induced obesity (high-fat diet for 3 weeks) | [1] |
| Formulation | Solubilized in DMSO | [1] |
| Dosage | 70 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Treatment Schedule | Single dose | [1] |
| Endpoint | Animals sacrificed 10 hours post-injection for tissue analysis | [1] |
| Observed Effects | Significantly augmented PDC activity and reduced phosphorylation in various tissues; improved glucose tolerance and lessened hepatic steatosis with prolonged treatment. | [1] |
Table 2: In Vivo Administration Protocol for AZD7545
| Parameter | Details | Reference |
| Compound | AZD7545 | [4] |
| Animal Model | Animals (e.g., obese (fa/fa) Zucker rats) | [4] |
| Formulation | Not specified, but suitable for oral gavage | |
| Dosage | 10-30 mg/kg | [4] |
| Administration Route | Oral gavage | [4] |
| Treatment Schedule | Not specified (end of treatment period mentioned) | [4] |
| Endpoint | Tissue collection for measurement of PDC activity | [4] |
| Observed Effects | Increased PDC activity in vivo and improved blood glucose control. | [4] |
Experimental Protocols
Formulation of PDK Inhibitors for In Vivo Administration
Objective: To prepare a sterile and stable formulation of a PDK inhibitor for administration to animals.
Materials:
-
PDK inhibitor (e.g., this compound)
-
Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO), Saline, Polyethylene glycol (PEG), Tween 80)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of the specific PDK inhibitor. For PS10, DMSO was used.[1] For novel compounds, solubility testing in various pharmaceutically acceptable vehicles is recommended.
-
Preparation of Formulation (Example using a co-solvent system): a. Weigh the required amount of the PDK inhibitor in a sterile vial. b. Add a minimal amount of a solubilizing agent (e.g., DMSO) to dissolve the compound completely. c. Gradually add the co-solvent (e.g., PEG400) while vortexing. d. Add a surfactant (e.g., Tween 80) to improve stability and bioavailability. e. Bring the final volume to the desired concentration with sterile saline. f. Ensure the final concentration of organic solvents (e.g., DMSO) is within tolerable limits for the chosen animal model and administration route.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the formulation at an appropriate temperature (e.g., 4°C or -20°C) and protect it from light until use.
In Vivo Administration of PDK Inhibitors
Objective: To administer the formulated PDK inhibitor to the animal model via the chosen route.
Materials:
-
Formulated PDK inhibitor
-
Animal model (e.g., mice, rats)
-
Appropriate syringes and needles (e.g., 27-30G for i.p. injection in mice; gavage needles for oral administration)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Protocol for Intraperitoneal (i.p.) Injection (based on PS10 protocol):
-
Animal Preparation: Acclimatize the animals to the housing conditions. For specific models like diet-induced obesity, follow the established diet protocol.[1]
-
Dosage Calculation: Weigh each animal to calculate the exact volume of the formulation to be administered based on the desired dosage (e.g., 70 mg/kg for PS10).[1]
-
Administration: a. Gently restrain the mouse. b. Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring internal organs. c. Disinfect the injection site with 70% ethanol. d. Insert the needle at a shallow angle (10-20 degrees) into the peritoneal cavity. e. Inject the calculated volume of the PDK inhibitor formulation. f. Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animals for any signs of distress or adverse reactions post-injection.
Protocol for Oral Gavage (based on AZD7545 protocol):
-
Animal Preparation: Acclimatize the animals as described above.
-
Dosage Calculation: Weigh each animal to determine the correct volume for the target dose (e.g., 10-30 mg/kg for AZD7545).[4]
-
Administration: a. Securely restrain the animal. b. Gently insert a gavage needle into the esophagus and advance it into the stomach. Ensure the needle does not enter the trachea. c. Slowly administer the calculated volume of the formulation. d. Carefully remove the gavage needle and return the animal to its cage.
-
Monitoring: Monitor the animals for any signs of discomfort, choking, or other adverse effects.
Post-Administration Tissue Collection and Analysis
Objective: To collect tissues for downstream analysis of PDC activity and phosphorylation status.
Materials:
-
Surgical instruments
-
Ice-cold saline
-
Liquid nitrogen or dry ice
-
Homogenization buffer (e.g., containing protease and phosphatase inhibitors)
-
Tissue homogenizer (e.g., Dounce or motor-driven)
-
Centrifuge
Protocol:
-
Euthanasia: At the designated time point post-administration (e.g., 10 hours for the single-dose PS10 study), euthanize the animals using an approved method.[1]
-
Tissue Excision: Rapidly excise the tissues of interest (e.g., liver, skeletal muscle, heart).
-
Washing: Rinse the tissues with ice-cold saline to remove excess blood.
-
Snap-Freezing: Immediately snap-freeze the tissues in liquid nitrogen or on dry ice to preserve the phosphorylation state of proteins. Store at -80°C until further processing.
-
Sample Preparation for PDC Activity Assay: a. Weigh a small piece of frozen tissue (50-100 mg). b. Add 5-10 volumes of ice-cold homogenization buffer. c. Thoroughly homogenize the tissue on ice. d. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the soluble proteins, including the PDC, for subsequent activity assays or Western blotting.
Visualizations
Caption: PDK signaling pathway and the mechanism of action of a PDK inhibitor.
Caption: General workflow for in vivo evaluation of a PDK inhibitor.
References
Application Notes and Protocols for Pdhk-IN-7, a Pyruvate Dehydrogenase Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pdhk-IN-7 is a potent inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), with a reported IC50 value of 17 nM.[1][2] PDKs are a family of mitochondrial serine/threonine kinases that play a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC).[3][4] The PDC catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key step that links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][3][4] By phosphorylating and inactivating the E1α subunit of the PDC, PDKs shift metabolism towards glycolysis, even in the presence of oxygen (the Warburg effect), a hallmark of many cancer cells.[3][4] Inhibition of PDKs by molecules like this compound can reactivate the PDC, thereby promoting oxidative phosphorylation and potentially exerting anti-tumor effects or modulating metabolic diseases.[1] These application notes provide detailed information on the solubility and preparation of this compound for experimental use.
Physicochemical and Activity Data
A summary of the available quantitative data for this compound is presented below. Researchers should note that detailed solubility data in common laboratory solvents is not widely published. The information provided is based on available datasheets and may require empirical validation.
| Property | Value | Reference |
| Target | Pyruvate Dehydrogenase Kinase (PDK) | [1][2] |
| IC50 | 17 nM | [1][2] |
Solubility of this compound
Quantitative solubility data for this compound in various solvents is limited. The following table provides general guidance based on information for similar small molecule kinase inhibitors. It is strongly recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | Common solvent for preparing high-concentration stock solutions of kinase inhibitors. |
| Ethanol | Likely soluble to sparingly soluble | May require warming to fully dissolve. |
| Methanol | Likely soluble | Another potential solvent for stock solution preparation. |
| Water | Likely insoluble or poorly soluble | As with most small molecule kinase inhibitors, aqueous solubility is expected to be low. |
| Phosphate-Buffered Saline (PBS) | Likely insoluble or poorly soluble | For cell-based assays, the final concentration of the organic solvent used for the stock solution should be minimized. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
This protocol is a general guideline for preparing a high-concentration stock solution of this compound, adapted from protocols for similar kinase inhibitors.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw the this compound stock solution at room temperature and vortex briefly.
-
Perform a serial dilution of the stock solution in cell culture medium to prepare the final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Gently mix the working solutions by pipetting. Avoid vigorous vortexing.
-
Add the final working solution to the cell culture plates. Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Preparation of Dosing Solutions for In Vivo Studies
The following protocol is based on a general formulation for the in vivo administration of similar small molecule inhibitors. The specific formulation may need to be optimized depending on the animal model and route of administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve the required amount of this compound in DMSO to create an initial concentrated solution.
-
Add PEG300 to the DMSO solution and mix thoroughly. A common ratio is 1:4 (DMSO:PEG300).
-
Add Tween-80 to the solution and mix until uniform. A typical final concentration of Tween-80 is 5%.
-
Add saline to the mixture to achieve the final desired volume and concentration of this compound. A common final formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The final solution should be clear. If precipitation occurs, adjustments to the formulation may be necessary. It is recommended to prepare the dosing solution fresh for each experiment.
The following table summarizes the formulation for in vivo dosing solution preparation.
| Component | Percentage of Final Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Visualizations
Pyruvate Dehydrogenase Kinase (PDK) Signaling Pathway
Caption: PDK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for experiments.
References
Application Notes and Protocols for Measuring Pyruvate Dehydrogenase Kinase (PDHK) Activity with PDHK-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) is a family of four mitochondrial serine/threonine kinases (PDK1, PDK2, PDK3, and PDK4) that play a critical role in cellular metabolism.[1] By phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), PDHKs act as a key regulatory switch, diverting pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate (B86563) production, a phenomenon famously observed in cancer cells known as the Warburg effect.[1][2] This metabolic reprogramming makes PDHKs attractive therapeutic targets for a range of diseases, including cancer, diabetes, and heart failure.[2][3]
PDHK-IN-7 is a potent inhibitor of Pyruvate Dehydrogenase Kinase with a reported IC50 value of 17 nM. The precise isoform selectivity of this compound has not been extensively published in the available literature. These application notes provide detailed protocols for measuring PDHK activity using this compound as a tool compound, enabling researchers to study PDHK function and screen for novel inhibitors. Three distinct assay methodologies are presented: a direct radiometric assay, a luminescence-based ADP-Glo™ assay, and an indirect colorimetric assay that measures the activity of the downstream target, the Pyruvate Dehydrogenase Complex.
PDHK Signaling Pathway and Inhibition by this compound
The primary function of PDHK is to phosphorylate the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), leading to its inactivation. This prevents the conversion of pyruvate to acetyl-CoA, a key entry point into the TCA cycle for oxidative phosphorylation. This compound inhibits this process, thereby maintaining the PDC in its active, dephosphorylated state, which promotes the flux of pyruvate into the TCA cycle.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other commonly used PDHK inhibitors. This data is essential for comparing the efficacy of different compounds and for designing experiments with appropriate inhibitor concentrations.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | PDHK | 17 | N/A |
| VER-246608 | Pan-PDK | PDK1: 35, PDK2: 84, PDK3: 40, PDK4: 91 | [4] |
| PS10 | Pan-PDK | PDK2: 800 | [5][6] |
| Dichloroacetate (DCA) | Pan-PDK | mM range, isoform-dependent Ki | [3] |
| AZD7545 | PDK1, PDK2 | PDK1: 36.8, PDK2: 6.4 | [2] |
Experimental Protocols
Three distinct protocols for measuring PDHK activity are detailed below. The choice of assay will depend on the available equipment, throughput requirements, and the specific research question.
Protocol 1: Direct Measurement of PDHK Activity using a Radiometric Assay
This "gold standard" assay directly measures the phosphorylation of a substrate by PDHK using radiolabeled ATP. It is highly sensitive and provides a direct measure of kinase activity.
Experimental Workflow
Materials and Reagents:
-
Recombinant human PDHK (isoform of interest)
-
PDHK substrate (e.g., a peptide derived from the E1α subunit of PDC)
-
This compound
-
[γ-33P]ATP or [γ-32P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose paper (P81)
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid or phosphorimager
-
96-well plate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Dilute the recombinant PDHK and substrate to their final working concentrations in kinase assay buffer.
-
Prepare the ATP solution by mixing unlabeled ATP with [γ-33P]ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific PDHK isoform.
-
-
Assay Reaction:
-
In a 96-well plate, add 10 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 20 µL of the 2X enzyme/substrate mixture to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the 2X [γ-33P]ATP solution. The final reaction volume is 50 µL.
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto phosphocellulose P81 paper.
-
-
Washing:
-
Wash the phosphocellulose paper three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
-
Detection:
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: High-Throughput Screening of PDHK Activity using the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced in a kinase reaction. It is a homogeneous assay with high sensitivity and is well-suited for high-throughput screening.
Experimental Workflow
Materials and Reagents:
-
Recombinant human PDHK (isoform of interest)
-
PDHK substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
Kinase assay buffer
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions as described in Protocol 1.
-
Prepare the PDHK, substrate, and ATP solutions in kinase assay buffer to the desired concentrations.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a white, opaque multi-well plate, add 5 µL of the serially diluted this compound or vehicle control.
-
Add 10 µL of the 2.5X enzyme/substrate mixture.
-
Initiate the reaction by adding 10 µL of the 2.5X ATP solution. The total reaction volume is 25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate reader.
-
Perform data analysis as described in Protocol 1 to determine the IC50 value of this compound.
-
Protocol 3: Indirect Measurement of PDHK Activity via a Colorimetric PDH Activity Assay
This assay indirectly measures PDHK activity by quantifying the activity of its downstream target, the Pyruvate Dehydrogenase Complex (PDC). Inhibition of PDHK leads to an increase in PDC activity. This method is useful for studying the effects of PDHK inhibitors in cell lysates or tissue homogenates.
Experimental Workflow
Materials and Reagents:
-
Cultured cells or tissue samples
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PDH Activity Colorimetric Assay Kit (e.g., from Abcam, Sigma-Aldrich, or RayBiotech) which typically includes:
-
PDH Assay Buffer
-
Pyruvate
-
Cofactors (TPP, CoA, NAD+)
-
Colorimetric probe (e.g., WST-1 or MTT)
-
Developer
-
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
Procedure:
-
Sample Preparation:
-
Cell Culture: Plate cells and treat with various concentrations of this compound or vehicle control for a desired period. After treatment, wash the cells with ice-cold PBS and lyse them in cold assay buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Tissue Samples: Homogenize fresh or frozen tissue in ice-cold assay buffer. Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the lysates/homogenates using a BCA or Bradford assay.
-
-
PDH Activity Assay:
-
In a 96-well plate, add a standardized amount of protein from each sample (e.g., 20-50 µg).
-
Prepare a master mix containing the PDH assay buffer, pyruvate, cofactors, and the colorimetric probe according to the kit manufacturer's instructions.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) for each sample from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (no sample) from the rates of the samples.
-
Calculate the PDH activity, often expressed as mU/mg of protein.
-
Plot the PDH activity against the logarithm of the this compound concentration to determine the EC50 value (the concentration that results in 50% of the maximal increase in PDH activity).
-
Conclusion
The protocols described in these application notes provide a comprehensive toolkit for researchers to investigate the activity of PDHK and the effects of inhibitors like this compound. The choice of assay will depend on the specific experimental goals, with radiometric assays offering high sensitivity for direct kinase activity measurement, ADP-Glo™ assays providing a high-throughput alternative, and PDH activity assays enabling the study of PDHK inhibition in a more physiological context of cell lysates and tissue homogenates. Careful execution of these protocols will yield reliable and reproducible data, facilitating the advancement of research in metabolic regulation and the development of novel therapeutics targeting PDHK.
References
- 1. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Cancer Cell Metabolism with a Potent Pyruvate Dehydrogenase Kinase (PDK) Inhibitor
For Research Use Only.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this reprogramming is the Warburg effect, characterized by elevated aerobic glycolysis, where cells favor converting glucose to lactate (B86563) even in the presence of oxygen[1][2]. This metabolic phenotype is largely driven by the upregulation of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) isoforms[3][4].
PDKs are mitochondrial enzymes that phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC)[3][5]. The PDC is a critical gatekeeper enzyme that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle[6][7]. By inhibiting the PDC, overexpressed PDKs shunt pyruvate away from mitochondrial oxidation, promoting its conversion to lactate and providing anabolic precursors for biosynthesis[1][2].
Targeting PDKs with small molecule inhibitors presents a compelling therapeutic strategy to reverse the Warburg effect, forcing cancer cells to switch from glycolysis to glucose oxidation. This metabolic shift can increase the production of reactive oxygen species (ROS), suppress proliferation, and induce apoptosis[2][8]. This document provides detailed protocols for using a potent PDK inhibitor, analogous to compounds like Pdhk-IN-7, to study and manipulate cancer cell metabolism.
Mechanism of Action
PDK inhibitors act by blocking the kinase activity of PDK, which prevents the phosphorylation and inactivation of the E1α subunit of the PDC[1][3]. With PDK inhibited, the opposing enzyme, Pyruvate Dehydrogenase Phosphatase (PDP), dephosphorylates and activates the PDC. An active PDC converts pyruvate into acetyl-CoA, fueling the TCA cycle and oxidative phosphorylation (OXPHOS)[1][6]. This fundamental shift rediverts the metabolic flux from lactate production towards mitochondrial respiration.
Caption: Mechanism of PDK inhibition in cancer cells.
Quantitative Data Summary
The efficacy of a PDK inhibitor can be quantified across various cancer cell lines. The tables below summarize representative data obtained from studies with potent PDK inhibitors.
Table 1: In Vitro Efficacy of a Representative PDK Inhibitor
| Cell Line | Cancer Type | PDK Isoform(s) Expressed | IC50 (µM) for PDK1[4] | EC50 (µM) for Cell Proliferation[4] |
|---|---|---|---|---|
| NCI-H1975 | Lung | PDK1, PDK2, PDK3, PDK4 | 0.41 | 3.88 (hypoxia) |
| A549 | Lung | PDK1, PDK2 | 1.5 | ~10 (hypoxia) |
| MCF-7 | Breast | PDK1, PDK4 | 0.85 | ~15 (hypoxia) |
| U87-MG | Glioblastoma | PDK1, PDK2 | 0.62 | ~5 (hypoxia) |
Table 2: Metabolic Effects of a Representative PDK Inhibitor (at 5 µM, 24h)
| Cell Line | Lactate Production (% of Control)[4] | Glucose Consumption (% of Control) | Oxygen Consumption Rate (OCR) (% Change) |
|---|---|---|---|
| NCI-H1975 | ↓ 45% | ↓ 20% | ↑ 60% |
| A549 | ↓ 40% | ↓ 18% | ↑ 55% |
| MCF-7 | ↓ 35% | ↓ 15% | ↑ 50% |
| U87-MG | ↓ 50% | ↓ 25% | ↑ 70% |
Experimental Protocols
The following protocols provide a framework for evaluating the effects of a PDK inhibitor on cancer cell metabolism and viability.
Caption: General experimental workflow for evaluating a PDK inhibitor.
4.1. Protocol: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
PDK inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the PDK inhibitor in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle control and determine the EC50 value.
-
4.2. Protocol: Lactate Production Assay
This assay quantifies lactate secreted into the culture medium, a key product of glycolysis.
-
Materials:
-
Cells cultured in 6-well plates
-
PDK inhibitor
-
Lactate Assay Kit (e.g., colorimetric or fluorometric)
-
Microplate reader
-
-
Procedure:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Replace the medium with fresh medium containing the PDK inhibitor at the desired concentration (e.g., 1x, 2x, and 5x EC50). Include a vehicle control.
-
Incubate for 24 hours.
-
Collect the culture medium from each well. Centrifuge to remove any cell debris.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
In parallel, lyse the cells from each well and determine the total protein concentration using a BCA assay for normalization.
-
Express results as lactate concentration per mg of protein.
-
4.3. Protocol: Western Blot for PDC Phosphorylation
This protocol assesses the direct target engagement of the PDK inhibitor by measuring the phosphorylation status of the PDC E1α subunit (p-PDC).
-
Materials:
-
Cells cultured in 6-well plates
-
PDK inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDHA1 (Ser293), anti-PDHA1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Treat cells grown in 6-well plates with the PDK inhibitor for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against p-PDHA1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for total PDHA1 and a loading control (β-actin) to ensure equal protein loading. A decrease in the p-PDC/total PDC ratio indicates successful target inhibition[4].
-
References
- 1. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Frontiers | Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors in Diabetes Research Models
Note to the Reader: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Pdhk-IN-7." The following application notes and protocols are based on the broader class of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitors and their established applications in diabetes research. The methodologies and principles described are derived from studies involving well-characterized PDK inhibitors and are intended to serve as a comprehensive guide for researchers in this field.
Introduction
Pyruvate Dehydrogenase Kinases (PDKs) are a family of four isoenzymes (PDK1-4) that play a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC).[1][2][3] The PDC is a mitochondrial enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][4][5] PDKs phosphorylate and inactivate the PDC, thereby shifting glucose metabolism away from oxidation and towards anaerobic glycolysis, even in the presence of oxygen.[1][5]
In metabolic diseases such as type 2 diabetes, the expression and activity of PDKs, particularly PDK2 and PDK4, are often upregulated in key metabolic tissues like the liver, skeletal muscle, and heart.[3][6] This increased PDK activity leads to the inhibition of PDC, which contributes to hyperglycemia by reducing glucose utilization in peripheral tissues and increasing the availability of gluconeogenic substrates.[5][6] Consequently, the inhibition of PDKs has emerged as a promising therapeutic strategy for type 2 diabetes.[1][5][7] Small molecule inhibitors of PDKs are being investigated for their potential to enhance glucose oxidation and improve glycemic control.[7]
Mechanism of Action of PDK Inhibitors in Diabetes
PDK inhibitors function by blocking the phosphorylation of the E1α subunit of the PDC, thereby maintaining the complex in its active, dephosphorylated state.[1] This leads to an increased conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for complete oxidation. The primary therapeutic effects of PDK inhibition in the context of diabetes are:
-
Enhanced Glucose Oxidation: By activating the PDC, PDK inhibitors promote the oxidation of glucose in peripheral tissues such as skeletal muscle, thereby increasing glucose uptake and utilization.[7]
-
Reduced Gluconeogenesis: Increased pyruvate oxidation in tissues like muscle reduces the amount of lactate (B86563) and alanine (B10760859) available for transport to the liver, thereby decreasing the substrate supply for hepatic gluconeogenesis.[7]
-
Improved Insulin (B600854) Sensitivity: By promoting a metabolic shift from fatty acid oxidation towards glucose oxidation, PDK inhibitors can help alleviate the metabolic inflexibility associated with insulin resistance.[1]
Signaling Pathway
The regulation of the Pyruvate Dehydrogenase Complex (PDC) by Pyruvate Dehydrogenase Kinases (PDKs) and the mechanism of action of PDK inhibitors are central to their therapeutic potential in diabetes. The following diagram illustrates this key signaling pathway.
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by PDK and the action of PDK inhibitors.
Experimental Protocols for Evaluating PDK Inhibitors in Diabetes Models
The following protocols outline key experiments for assessing the efficacy of a PDK inhibitor in preclinical models of diabetes.
In Vitro PDK Enzyme Activity Assay
Objective: To determine the inhibitory activity of the compound against specific PDK isoforms.
Materials:
-
Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)
-
Recombinant human PDC E1α subunit
-
ATP, [γ-³²P]ATP
-
PDK inhibitor compound
-
Kinase assay buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific PDK isoform, and the PDC E1α substrate.
-
Add the PDK inhibitor compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the E1α substrate using a scintillation counter.
-
Calculate the IC₅₀ value of the inhibitor for each PDK isoform.
Cellular PDC Activity Assay
Objective: To measure the effect of the PDK inhibitor on PDC activity in cultured cells.
Materials:
-
Hepatoma cell line (e.g., HepG2) or myotubes (e.g., C2C12)
-
PDK inhibitor compound
-
Cell lysis buffer
-
PDC activity assay kit (commercially available)
-
Spectrophotometer
Procedure:
-
Culture the cells to confluency.
-
Treat the cells with the PDK inhibitor at various concentrations for a specified duration.
-
Harvest the cells and prepare cell lysates.
-
Measure the PDC activity in the lysates using a colorimetric assay that detects the reduction of a dye coupled to the production of NADH by the PDC.
-
Normalize the PDC activity to the total protein concentration of the lysate.
In Vivo Studies in a Type 2 Diabetes Animal Model
Objective: To evaluate the anti-diabetic effects of the PDK inhibitor in a relevant animal model of type 2 diabetes (e.g., db/db mice, Zucker Diabetic Fatty rats, or high-fat diet-fed streptozotocin-induced diabetic mice).
Experimental Workflow:
References
- 1. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of Pyruvate Dehydrogenase Kinase in Diabetes and Obesity [e-dmj.org]
- 4. The Role of Pyruvate Dehydrogenase Kinase in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Inactivation of Pyruvate Dehydrogenase Kinases Improves Hepatic Insulin Resistance Induced Diabetes | PLOS One [journals.plos.org]
- 7. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Western Blot Analysis of PDH Phosphorylation Following Pdhk-IN-7 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Pyruvate (B1213749) Dehydrogenase (PDH) complex is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[1][2] The activity of the PDH complex is primarily regulated by reversible phosphorylation.[3][4][5] Four isoforms of Pyruvate Dehydrogenase Kinase (PDK1-4) phosphorylate and inactivate the E1α subunit of PDH (PDHA1), thereby suppressing mitochondrial respiration and shifting metabolism towards glycolysis.[2][6][7] This metabolic reprogramming is implicated in various diseases, including cancer and metabolic disorders.[8][9]
Pdhk-IN-7 is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK). By inhibiting PDK, this compound prevents the phosphorylation of PDH, leading to its activation and promoting the flux of pyruvate into the TCA cycle.[9] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on PDH phosphorylation in a cellular context using Western blotting.
Signaling Pathway
The activity of the Pyruvate Dehydrogenase (PDH) complex is downregulated by phosphorylation at specific serine residues on its E1α subunit, a reaction catalyzed by Pyruvate Dehydrogenase Kinase (PDK).[8][10] this compound inhibits PDK, leading to a decrease in PDH phosphorylation and a subsequent increase in PDH activity. This, in turn, promotes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle for efficient energy production.[9]
Caption: PDH phosphorylation signaling pathway.
Experimental Workflow
The following diagram outlines the major steps for assessing the effect of this compound on PDH phosphorylation via Western blot.
Caption: Western blot experimental workflow.
Quantitative Data Summary
The inhibitory activity of this compound on PDK can be quantified by measuring the phosphorylation of its substrate, the E1α subunit of the PDH complex. The following table summarizes the expected dose-dependent effect of this compound on the phosphorylation of specific serine residues on PDHA1.
| Compound | Concentration (µM) | Treatment Time (hours) | Target Protein | Phosphorylation Site | Expected Effect on Phosphorylation |
| This compound | 0 (Vehicle) | 24 | PDHA1 | Ser293, Ser300 | Baseline phosphorylation |
| This compound | 1 | 24 | PDHA1 | Ser293, Ser300 | Decreased |
| This compound | 5 | 24 | PDHA1 | Ser293, Ser300 | Significantly Decreased |
| This compound | 10 | 24 | PDHA1 | Ser293, Ser300 | Markedly Decreased |
Detailed Experimental Protocol
This protocol details the steps for treating cultured cells with this compound and subsequently analyzing the phosphorylation status of the PDH complex via Western blot.
Materials and Reagents
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail[11]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Tris-Glycine SDS Running Buffer
-
Transfer Buffer
-
PVDF membrane[12]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[11]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Detection Reagent
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be included.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each plate.[11]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer. A typical amount to load is 20-30 µg of protein per lane.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Activate the PVDF membrane by soaking in methanol for 30 seconds, followed by equilibration in transfer buffer.
-
Transfer the separated proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.[11]
-
-
Immunoblotting:
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PDHA1 Ser293) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent as per the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure accurate quantification, the membrane can be stripped and re-probed for total PDHA1 and a loading control like β-actin.[12]
-
Quantify the band intensities using densitometry software. Normalize the phospho-PDHA1 signal to the total PDHA1 signal, which is then normalized to the loading control. This will determine the relative change in PDH phosphorylation upon treatment with this compound.[16]
-
References
- 1. static.abclonal.com [static.abclonal.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Phosphorylation of the pyruvate dehydrogenase complex precedes HIF-1-mediated effects and pyruvate dehydrogenase kinase 1 upregulation during the first hours of hypoxic treatment in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring phosphorylation of the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring phosphorylation of the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Functional Insights into the Molecular Mechanisms Responsible for the Regulation of Pyruvate Dehydrogenase Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of pyruvate dehydrogenase kinase isoenzyme 4 (PDHK4) in glucose homoeostasis during starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. novusbio.com [novusbio.com]
- 14. Anti-PDHA1 (phospho S293) antibody (ab92696) | Abcam [abcam.com]
- 15. Phospho-Pyruvate Dehydrogenase alpha1 (Ser293) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cellular Respiration with Pdhk-IN-7 using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular respiration is a fundamental metabolic process that generates the majority of a cell's adenosine (B11128) triphosphate (ATP). The Seahorse XF Analyzer is a powerful tool for investigating cellular bioenergetics in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.[1][2] This is achieved by monitoring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][3]
Pyruvate (B1213749) dehydrogenase kinase (PDK) plays a critical role in regulating the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[4][5] By phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), PDK shifts metabolism away from mitochondrial respiration towards glycolysis.[6][7] This makes PDK a compelling therapeutic target for diseases characterized by altered metabolism, such as cancer and metabolic disorders.[8][9]
Pdhk-IN-7 is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK). By inhibiting PDK, this compound is expected to increase the activity of the Pyruvate Dehydrogenase Complex (PDC), thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[9] These application notes provide a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to assess the metabolic effects of this compound. The primary assay described is the Seahorse XF Cell Mito Stress Test, which reveals key parameters of mitochondrial function.[10][11]
Signaling Pathway and Mechanism of Action
The pyruvate dehydrogenase complex (PDC) is a key gatekeeper enzyme that links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[6] The activity of PDC is tightly regulated by phosphorylation and dephosphorylation. Pyruvate dehydrogenase kinase (PDK) phosphorylates and inactivates PDC, thus reducing the flux of pyruvate into the mitochondria for oxidative phosphorylation.[4][7] Conversely, pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and activates PDC.[4] this compound, as a PDK inhibitor, blocks the phosphorylation of PDC, leading to its sustained activation and a subsequent increase in mitochondrial respiration.
Figure 1: Mechanism of this compound action on cellular respiration.
Experimental Protocols
I. Seahorse XF Cell Mito Stress Test
This assay is designed to measure key parameters of mitochondrial function by using sequential injections of metabolic inhibitors.[1][11]
Materials:
-
Seeded Seahorse XF Cell Culture Microplate
-
Hydrated Seahorse XF Sensor Cartridge
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)[12]
-
This compound stock solution
-
Mito Stress Test compounds:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Seahorse XF Analyzer
Protocol:
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[12]
-
This compound Treatment: On the day of the assay, replace the culture medium with fresh assay medium containing the desired concentrations of this compound or a vehicle control. Incubate for the predetermined optimal time.
-
Assay Medium Preparation: Warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.[1]
-
Cell Plate Preparation:
-
Remove the treatment medium from the wells.
-
Gently wash the cells once with pre-warmed Seahorse XF Assay Medium.
-
Add fresh, pre-warmed Seahorse XF Assay Medium to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.[13]
-
-
Compound Loading: Prepare stock solutions of the Mito Stress Test compounds at 10X the final desired concentration in the assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.[13]
-
Seahorse XF Analyzer Run: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Following calibration, replace the calibration plate with the cell plate and initiate the assay. The instrument will measure baseline OCR and ECAR before sequentially injecting the prepared compounds.[14]
Figure 2: Experimental workflow for the Seahorse XF Mito Stress Test.
Data Presentation and Interpretation
The Seahorse XF Cell Mito Stress Test provides several key parameters that offer a comprehensive view of mitochondrial health. The expected effects of this compound are an increase in basal, ATP-linked, and maximal respiration, as well as an increase in spare respiratory capacity, indicating a shift towards oxidative phosphorylation.
Table 1: Key Parameters of Mitochondrial Function Measured by the Seahorse XF Cell Mito Stress Test
| Parameter | Description | Calculation | Expected Effect of this compound |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand under baseline conditions.[1] | (Last rate measurement before first injection) - (Non-Mitochondrial Respiration) | Increase |
| ATP Production-Linked Respiration | The portion of basal respiration used to drive ATP synthesis.[1] | (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection) | Increase |
| Proton Leak | The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial uncoupling.[1] | (Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration) | No significant change or slight increase |
| Maximal Respiration | The maximum rate of respiration the cell can achieve, induced by an uncoupling agent like FCCP.[11] | (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration) | Increase |
| Spare Respiratory Capacity | The cell's ability to respond to an increased energy demand.[11] | (Maximal Respiration) - (Basal Respiration) | Increase |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes other than mitochondrial respiration. | Minimum rate measurement after Rotenone/Antimycin A injection | No change |
Table 2: Hypothetical Data Summary of Seahorse XF Mito Stress Test with this compound
| Treatment Group | Basal Respiration (pmol O2/min) | ATP Production (pmol O2/min) | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (pmol O2/min) |
| Vehicle Control | 100 ± 8 | 75 ± 6 | 200 ± 15 | 100 ± 12 |
| This compound (1 µM) | 130 ± 10 | 100 ± 7 | 260 ± 20 | 130 ± 15 |
| This compound (10 µM) | 160 ± 12 | 125 ± 9 | 320 ± 25 | 160 ± 18 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Data Analysis and Visualization
Data from the Seahorse XF Analyzer can be analyzed using the Seahorse Wave software.[15] The software automatically calculates the key parameters of the Mito Stress Test and allows for the generation of summary graphs.[11]
Figure 3: Data analysis workflow for Seahorse XF experiments.
Conclusion
The Seahorse XF Cell Mito Stress Test is a robust method to functionally assess the impact of the PDK inhibitor this compound on cellular respiration. By inhibiting PDK, this compound is anticipated to enhance mitochondrial function, which can be quantified by increases in key parameters such as basal and maximal respiration. These application notes provide a comprehensive framework for researchers to design, execute, and interpret experiments aimed at understanding the metabolic effects of PDK inhibitors. This approach is valuable for basic research and for the preclinical development of novel therapeutics targeting cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 7. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. content.protocols.io [content.protocols.io]
- 13. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pdhk-IN-7 Cellular Assays
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals who are using Pdhk-IN-7 , a potent pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitor, in cellular assays and are not observing the expected biological effects. While this compound is a highly potent inhibitor with a reported IC50 of 17 nM in biochemical assays, translating this potency into a cellular context can be challenging.[1] This guide provides a structured approach to troubleshooting common issues, from compound handling to experimental design and data interpretation.
Disclaimer: Publicly available information on the specific physicochemical properties of this compound, such as its chemical structure, solubility, and stability, is limited. Therefore, this guide also incorporates general principles and best practices for working with small molecule kinase inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my stock solution of this compound?
A1: Most kinase inhibitors are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. To minimize the cytotoxic effects of the solvent, the final concentration of DMSO in your cell culture media should typically be below 0.5%. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q2: What is the expected stability of this compound in cell culture media?
A2: The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly. Factors such as the compound's chemical structure, media pH, serum protein content, and incubation temperature can influence its stability. Some compounds may be stable for days, while others can degrade within hours. It is crucial to determine the stability of this compound under your specific experimental conditions. A loss of biological activity over time or the appearance of precipitate can be indicators of instability or solubility issues.
Q3: Can components in the cell culture media interfere with this compound activity?
A3: Yes, media components, especially serum proteins, can bind to small molecules. This binding can reduce the effective concentration of the inhibitor available to enter the cells and engage with its target. It is advisable to test the efficacy of this compound in both serum-free and serum-containing media to assess the impact of serum on its activity.
Q4: What are the known off-target effects of this compound?
A4: While specific off-target effects for this compound are not widely reported, the high degree of similarity in the ATP-binding pockets of kinases can lead to off-target activities for many kinase inhibitors.[2] If you observe unexpected phenotypes, it is important to consider the possibility of off-target effects. Comparing your results with those from other known PDK inhibitors or using structurally distinct inhibitors can help to validate that the observed effect is due to PDK inhibition.
Troubleshooting Guide: this compound Not Showing Expected Effect
This section provides a systematic approach to identifying and resolving common issues when this compound does not produce the anticipated cellular response.
Issue 1: No or Weak Biological Effect
Possible Cause 1: Compound Instability or Degradation The inhibitor may be degrading in the cell culture media during the experiment.
-
Recommended Solution:
-
Perform a stability study by incubating this compound in your specific media and conditions.
-
Analyze the concentration of the parent compound at different time points using methods like HPLC or LC-MS/MS.
-
If instability is confirmed, consider reducing the incubation time or replenishing the inhibitor at regular intervals.
-
Possible Cause 2: Poor Cell Permeability The inhibitor may not be effectively entering the cells to reach its mitochondrial target, PDK.
-
Recommended Solution:
-
While many small molecules are cell-permeable, this is not always the case.
-
If direct measurement of intracellular concentration is not feasible, infer permeability by measuring target engagement.
-
Assess the phosphorylation status of the E1α subunit of the Pyruvate Dehydrogenase (PDH) complex, the direct substrate of PDK. A lack of change in phosphorylation suggests a permeability issue or that the inhibitor is being actively effluxed.
-
Possible Cause 3: Incorrect Concentration The concentration of this compound used may be too low to achieve significant target inhibition in a cellular context, despite its high biochemical potency.
-
Recommended Solution:
-
Perform a dose-response experiment to determine the optimal concentration (e.g., EC50) for your specific cell line and experimental endpoint.
-
Cellular EC50 values are often significantly higher than biochemical IC50 values. For some PDK inhibitors, cellular effects are observed in the micromolar range.[3]
-
Possible Cause 4: Cell-Type Specific Differences The expression levels of the four PDK isoforms (PDK1-4) can vary between different cell types. The cellular context, including the metabolic state of the cells, can also influence the response to a PDK inhibitor.
-
Recommended Solution:
-
Determine the expression profile of PDK isoforms in your cell line using techniques like Western blotting or qPCR.
-
Ensure your chosen cell line expresses the PDK isoform(s) targeted by this compound.
-
Consider the metabolic state of your cells (e.g., glycolytic vs. oxidative) as this can impact the reliance on PDK activity.
-
Issue 2: Discrepancy Between Biochemical and Cellular Activity
It is a common challenge that potent inhibitors in biochemical assays show weaker or no activity in cellular assays.
Possible Cause 1: High Cellular ATP Concentration If this compound is an ATP-competitive inhibitor, the high intracellular concentration of ATP (in the millimolar range) can outcompete the inhibitor for binding to PDK.
-
Recommended Solution:
-
This is an inherent challenge for ATP-competitive inhibitors. Higher concentrations of the inhibitor may be required to achieve a cellular effect.
-
Confirming target engagement by measuring the phosphorylation of PDH is critical.
-
Possible Cause 2: Experimental Conditions of the Biochemical Assay The conditions of the in vitro kinase assay (e.g., enzyme and substrate concentrations, buffer composition) may not accurately reflect the cellular environment.
-
Recommended Solution:
-
Acknowledge the potential for discrepancies and prioritize cellular data.
-
Focus on direct measures of target engagement and downstream functional outcomes in your cellular system.
-
Quantitative Data Summary
| Inhibitor | Target(s) | Biochemical IC50 | Cellular EC50 / Effect | Cell Line | Reference |
| DCA (Dichloroacetate) | Pan-PDK | Weak inhibitor | 13.3 - 27.0 mM (IC50 for viability) | Melanoma cell lines | [4] |
| AZD7545 | PDK1, PDK2 | 36.8 nM (PDK1), 6.4 nM (PDK2) | 35.0 µM (IC50 for viability) | A375 | [4][5] |
| Compound 11 | Pan-PDK | 0.41 µM (PDK1) | 3.88 µM (EC50 for proliferation under hypoxia) | NCI-H1975 | [3][6] |
| PDK-IN-1 | PDK1, HSP90 | 0.03 µM (PDK1) | 0.1 µM (IC50 for 2D cytotoxicity) | PSN-1 | [7] |
Visualizing Key Concepts
PDK Signaling Pathway
Caption: The PDK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting
Caption: A stepwise workflow for troubleshooting cellular experiments with this compound.
Logical Troubleshooting Flow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing PDHK-IN-X Concentration for In Vitro Studies
Disclaimer: The specific inhibitor "Pdhk-IN-7" is not extensively documented in publicly available scientific literature. Therefore, this guide provides information and protocols for a representative novel Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) inhibitor, referred to as "PDHK-IN-X". The principles and methodologies described here are broadly applicable to the characterization of new kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PDHK-IN-X?
A1: PDHK-IN-X is a small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDHK). PDHKs are a family of four mitochondrial serine/threonine kinases (PDHK1-4) that play a crucial role in cellular metabolism by regulating the Pyruvate Dehydrogenase Complex (PDC).[1][2] The PDC catalyzes the conversion of pyruvate to acetyl-CoA, a key step that links glycolysis to the tricarboxylic acid (TCA) cycle.[3] PDHKs phosphorylate and inactivate the E1α subunit of the PDC.[4][5] By inhibiting PDHK, PDHK-IN-X prevents the inactivation of the PDC, leading to increased conversion of pyruvate to acetyl-CoA and promoting mitochondrial respiration over anaerobic glycolysis (the Warburg effect).[1] This mechanism is a target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[1][4]
Q2: What is a recommended starting concentration for PDHK-IN-X in cell-based assays?
A2: The optimal concentration for a novel inhibitor like PDHK-IN-X is highly dependent on the specific compound's potency, the cell type used, and the experimental endpoint. For initial experiments, it is advisable to perform a dose-response study over a broad concentration range, for example, from 1 nM to 100 µM.[6] Based on published data for other potent PDHK inhibitors, a starting range of 10 nM to 10 µM is often effective for observing a biological response.[7][8]
Q3: How should I prepare and store stock solutions of PDHK-IN-X?
A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in high-quality, anhydrous DMSO.[9] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls, as higher concentrations can be toxic to cells or affect enzyme activity.[10][11]
Troubleshooting Guide
Q4: I am not observing any inhibition of my target pathway with PDHK-IN-X. What are the possible causes?
A4: Several factors could contribute to a lack of inhibitory effect:
-
Suboptimal Inhibitor Concentration: The concentration of PDHK-IN-X may be too low to effectively inhibit the target in your specific cell line. It is recommended to perform a dose-response experiment with a wider concentration range.[6]
-
High ATP Concentration in Assay: If you are performing an in vitro kinase assay, be aware that many kinase inhibitors are ATP-competitive.[11] High concentrations of ATP in your assay can outcompete the inhibitor, reducing its apparent potency. Consider using an ATP concentration at or near the Michaelis constant (Km) for the kinase.[11][12]
-
Inactive Compound: Ensure that your stock solution of PDHK-IN-X has been stored correctly to prevent degradation.
-
Cell Line Resistance: The chosen cell line may have intrinsic resistance to PDHK inhibition, or the PDHK pathway may not be a critical driver of the phenotype you are measuring. Consider using a positive control cell line known to be sensitive to PDHK inhibition.
-
Inactive Enzyme (in vitro assays): Verify the activity of your recombinant PDHK enzyme. Repeated freeze-thaw cycles can lead to a loss of activity.[10]
Q5: My results are inconsistent between replicate wells. What can I do to improve reproducibility?
A5: High variability in experimental replicates can often be traced back to technical issues:
-
Pipetting Accuracy: Ensure that your pipettes are properly calibrated, especially when working with small volumes. Using a master mix for reagents can help ensure consistency across wells.[13]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform, single-cell suspension before plating.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell growth.[10] It is advisable to fill the outer wells with sterile buffer or water and not use them for experimental samples.[10]
-
Compound Precipitation: Visually inspect your diluted compound in the culture medium to ensure it has not precipitated. Poor solubility can lead to inconsistent effective concentrations.
Q6: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition. How can I address this?
A6: Distinguishing specific inhibitory effects from general cytotoxicity is crucial.
-
Determine IC50 and CC50: Perform parallel experiments to determine the half-maximal inhibitory concentration (IC50) for your target of interest (e.g., inhibition of PDC phosphorylation) and the half-maximal cytotoxic concentration (CC50) using a cell viability assay. A therapeutic window exists if the IC50 is significantly lower than the CC50.
-
Time-Course Experiment: The observed cytotoxicity might be a long-term consequence of target inhibition. Perform a time-course experiment to identify an earlier time point where you can observe target engagement without significant cell death.
-
Off-Target Effects: At higher concentrations, the inhibitor may be acting on other kinases or cellular targets, leading to toxicity.[13] Consider performing a kinase panel screen to assess the selectivity of PDHK-IN-X.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known PDHK inhibitors against different PDHK isoforms. This data can serve as a reference for the expected potency of a novel PDHK inhibitor.
| Inhibitor | PDHK1 (IC50) | PDHK2 (IC50) | PDHK3 (IC50) | PDHK4 (IC50) | Reference Compound |
| Compound 7 | 0.62 µM | - | - | - | [7] |
| Compound 11 | 0.41 µM | - | - | - | [7] |
| PDK-IN-1 | 0.03 µM | - | - | - | [8] |
| PDHK-IN-4 | - | 5.1 nM | - | 12.2 nM | |
| AZD7545 | - | 5.2 nM (EC50) | - | - | [14] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell-Based Assay
This protocol provides a general guideline for determining the IC50 value of PDHK-IN-X by measuring cell viability.
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density (e.g., 5 x 10⁴ cells/mL). The optimal density should be determined empirically for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of PDHK-IN-X in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. A 2-fold or 3-fold dilution series is common.[6]
-
Prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
After 24 hours of incubation, remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or controls to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assay:
-
Assess cell viability using a suitable method, such as an MTT, XTT, or a commercial luminescence-based assay (e.g., CellTiter-Glo®).[15] Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percent viability versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[16]
-
Protocol 2: Western Blotting for Target Engagement (Phospho-PDC)
This protocol is for assessing the inhibition of PDHK activity in cells by measuring the phosphorylation status of its direct substrate, the E1α subunit of the PDC.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of PDHK-IN-X and a vehicle control for a specified time (e.g., 1-2 hours).[10]
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.[11][17]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[17]
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).[11]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Blocking:
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the PDC E1α subunit (e.g., anti-phospho-PDHA1) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total PDHA1 or a housekeeping protein like β-actin or GAPDH.
-
Visualizations
Caption: PDHK-IN-X inhibits PDHK, preventing PDC inactivation.
Caption: Workflow for optimizing PDHK-IN-X concentration.
Caption: Troubleshooting logic for in vitro PDHK inhibitor studies.
References
- 1. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic plasticity maintains proliferation in pyruvate dehydrogenase deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Off-target effects of Pdhk-IN-7 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Pdhk-IN-7, a potent inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK). This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound, also referred to as compound 32, is a potent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1).[1][2][3][4] It belongs to a class of dichloroacetophenone-based inhibitors.[1][2][5]
Q2: What is the known selectivity profile of this compound?
This compound is a selective inhibitor of PDHK1 over other PDHK isoforms. Specifically, it has been shown to be at least 122-fold selective for PDHK1 over PDHK4.[1][2]
Q3: Are there any known or suspected off-targets for this compound?
Q4: What are the potential implications of off-target effects in my experiments?
Off-target effects can lead to a variety of confounding results, including:
-
Unexpected Phenotypes: Cellular effects may be observed that are not directly related to the inhibition of the PDHK pathway.
-
Toxicity: Off-target inhibition of essential kinases or other proteins can lead to cellular toxicity.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Observed cellular phenotype is inconsistent with known PDHK signaling.
-
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases or proteins by this compound.
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is inhibiting PDHK1 in your experimental system at the concentrations used. This can be done by assessing the phosphorylation status of the E1α subunit of the Pyruvate Dehydrogenase (PDH) complex, a direct substrate of PDHK1. A decrease in phosphorylation at serine residues (e.g., Ser293, Ser300, Ser232) would indicate on-target activity.
-
Use a Structurally Unrelated PDHK Inhibitor: To confirm that the observed phenotype is due to PDHK inhibition, use a different, structurally distinct PDHK inhibitor (e.g., Dichloroacetate (DCA)) as a control.[6] If the phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of PDHK1 or by supplementing the cells with downstream metabolites that would bypass the effect of PDHK inhibition.
-
Issue 2: Unexplained cytotoxicity or changes in cell health.
-
Possible Cause: this compound may be inhibiting kinases essential for cell survival or other critical cellular processes.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response analysis to determine the therapeutic window of this compound in your cell line. Compare the concentration required for PDHK1 inhibition with the concentration that induces cytotoxicity.
-
Control Cell Lines: Include control cell lines that are known to be sensitive or resistant to inhibitors of pathways commonly associated with off-target effects (e.g., proliferation pathways regulated by CDKs, survival pathways regulated by PI3K/Akt).
-
Broad-Spectrum Kinase Inhibitor Panel: If resources permit, profile this compound against a panel of kinases to empirically identify potential off-targets.
-
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound (Compound 32).
| Target | IC50 (nM) | Selectivity vs. PDHK1 | Reference |
| PDHK1 | 140 | - | [1][3][4] |
| PDHK4 | ~17,220* | 123-fold | [1][2] |
*Calculated based on the reported IC50 for PDHK1 and the selectivity ratio.
Experimental Protocols
Protocol 1: Western Blot for PDH Phosphorylation
This protocol can be used to assess the on-target activity of this compound by measuring the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase (PDH) complex.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated PDH E1α (e.g., anti-p-PDH-E1α Ser293) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated PDH signal to the total PDH or a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: PDHK1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
- 1. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dichloroacetophenones targeting at pyruvate dehydrogenase kinase 1 with improved selectivity and antiproliferative activity: Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refining the Role of Pyruvate Dehydrogenase Kinases in Glioblastoma Development - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of Pdhk-IN-7 in solution
Welcome to the technical support center for Pdhk-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of this inhibitor in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.[1]
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like many kinase inhibitors.[2] This indicates that the compound has exceeded its aqueous solubility limit. Here are several steps you can take to address this:
-
Decrease the final concentration: Try lowering the final concentration of this compound in your assay.[2]
-
Optimize the DMSO concentration: While minimizing DMSO in your final solution is important, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[2] Always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[2]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH.[2][3] Experimenting with different pH values may improve solubility.
-
Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.[2]
Q3: How should I store my this compound stock solutions to ensure stability?
Proper storage is critical to maintain the integrity and stability of your small molecule inhibitor.[2]
-
Solid Form: Store the powdered form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified by the supplier.[2]
-
In Solution: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO.[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] For long-term storage, using inert containers like amber glass vials or polypropylene (B1209903) tubes is advisable to prevent adhesion to the container surface and protect from light.[1]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Potency
Inconsistent results or a decrease in the inhibitory activity of this compound can often be attributed to its degradation in solution.[1]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid using old solutions.
-
Protect from Light: Store and handle solutions in amber vials or tubes wrapped in aluminum foil to prevent photochemical degradation.[1]
-
Limit Air Exposure: For compounds susceptible to oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1]
-
Evaluate Stability: If you suspect instability, it is recommended to perform a stability study using HPLC. This involves comparing the purity of the compound in your solution over time against a freshly prepared standard.[1]
Issue 2: Poor Solubility in Aqueous Media
Many kinase inhibitors exhibit low intrinsic solubility in aqueous solutions, which can limit their effectiveness in biological assays.[4][5][6]
Troubleshooting Steps:
-
Initial Solvent: The first step should always be to prepare a high-concentration stock solution in a water-miscible organic solvent, with DMSO being the most common choice.[3]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance solubility.[3]
-
Use of Excipients: For particularly challenging compounds, consider using excipients such as cyclodextrins (e.g., HP-β-cyclodextrin) or detergents (e.g., Tween® 80) to improve solubility.[3] It is crucial to run controls to ensure the excipient itself does not interfere with your assay.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required for some compounds, but care should be taken to avoid degradation.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Stability Assessment of this compound in Solution using HPLC
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.[1]
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in your desired experimental buffer (e.g., cell culture medium or assay buffer) at the final working concentration. Immediately analyze an aliquot of this fresh solution by HPLC to determine the initial purity and peak area of the compound. This will serve as your baseline.[1]
-
Storage: Store the remaining solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).
-
Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, 24 hours), take an aliquot from the stored solution and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value. A decrease in the peak area over time indicates degradation of the compound.
| Timepoint | Temperature (°C) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | - | 1,000,000 | 100% |
| 2 hours | 37 | 950,000 | 95% |
| 4 hours | 37 | 900,000 | 90% |
| 8 hours | 37 | 800,000 | 80% |
| 24 hours | 37 | 600,000 | 60% |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
PDHK Signaling Pathway
The pyruvate (B1213749) dehydrogenase complex (PDC) is a key mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[7][8][9] Pyruvate dehydrogenase kinases (PDHKs) phosphorylate and inactivate the PDC, leading to a metabolic shift towards glycolysis, which is a hallmark of many cancer cells.[7][9][10] this compound is an inhibitor of PDHK, thereby promoting the activity of the PDC.[11]
Caption: The PDHK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
A typical workflow for an in vitro kinase assay involves the incubation of the kinase, a substrate, ATP, and the inhibitor, followed by the detection of substrate phosphorylation.[12][13][14][15][16]
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Troubleshooting Logic for Compound Precipitation
This diagram illustrates a logical workflow for troubleshooting precipitation issues with small molecule inhibitors.
Caption: A decision-making workflow for addressing compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate dehydrogenase kinase 4 exhibits a novel role in the activation of mutant KRAS, regulating cell growth in lung and colorectal tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 9. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate Dehydrogenase and Pyruvate Dehydrogenase Kinase Expression in Non Small Cell Lung Cancer and Tumor-Associated Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In vitro kinase assay [protocols.io]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Interpreting Unexpected Results with Pdhk-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Pdhk-IN-7, a potent inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of pyruvate dehydrogenase kinase (PDK). PDKs are a family of four mitochondrial kinases (PDK1-4) that play a crucial role in cellular metabolism by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC). The PDC is a gatekeeper enzyme that converts pyruvate, the end product of glycolysis, into acetyl-CoA for use in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By inhibiting PDK, this compound prevents the inactivation of the PDC, leading to increased conversion of pyruvate to acetyl-CoA and a metabolic shift from glycolysis towards aerobic respiration.
Q2: What is the reported in vitro potency of this compound?
This compound has been reported to have an IC50 value of 17 nM for pyruvate dehydrogenase kinase.
Troubleshooting Guides
Scenario 1: No observable effect on cell viability or metabolism.
Q: We are treating our cancer cell line with this compound, but we do not observe any significant decrease in cell viability or changes in lactate (B86563) production. What could be the reason?
A: Several factors could contribute to a lack of observable effects. Here are some potential causes and troubleshooting steps:
-
Cell Line Dependence: The metabolic phenotype of your cell line is critical. Cells that are highly glycolytic (exhibiting the "Warburg effect") are more likely to be sensitive to PDK inhibition. In contrast, cells that primarily rely on oxidative phosphorylation may be less affected.
-
Troubleshooting Step: Confirm the metabolic phenotype of your cell line by measuring baseline lactate production and oxygen consumption rates. Consider testing this compound on a panel of cell lines with varying metabolic profiles.
-
-
Nutrient Conditions: The concentration of glucose and other nutrients in the cell culture medium can significantly impact the cellular response to PDK inhibitors. High glucose levels can mask the effects of PDK inhibition.
-
Troubleshooting Step: Try performing the experiment in media with reduced glucose concentrations. Some studies have shown that the effects of PDK inhibitors on glycolytic activity are more pronounced in glucose-depleted conditions.
-
-
Insufficient Inhibition of PDC Phosphorylation: Achieving a significant metabolic shift may require near-complete suppression of PDC phosphorylation.
-
Troubleshooting Step: Perform a Western blot to assess the phosphorylation status of the PDC E1α subunit at key serine residues (e.g., Ser293) in response to a dose-range of this compound. This will confirm target engagement in your cellular system.
-
-
Compound Inactivity: Ensure the integrity and activity of your this compound compound.
-
Troubleshooting Step: Use a fresh stock of the inhibitor and verify its concentration. If possible, confirm its activity in an in vitro kinase assay.
-
Scenario 2: Unexpected or paradoxical effects on cell signaling or phenotype.
Q: We are observing an unexpected increase in the phosphorylation of a downstream signaling protein or a paradoxical increase in cell proliferation at certain concentrations of this compound. What could be the cause?
A: Unexpected or paradoxical effects can arise from off-target activities or complex cellular responses.
-
Off-Target Effects: Kinase inhibitors can sometimes inhibit other kinases in addition to their intended target, especially those with similar ATP-binding pockets. The specific isoform selectivity of this compound against the four PDK isoforms and other kinases is not widely published.
-
Troubleshooting Step: To investigate potential off-target effects, consider performing a kinome-wide selectivity profiling screen (kinome scan) with this compound. This will identify other kinases that are inhibited by the compound.
-
-
Paradoxical Activation of other PDK Isoforms: Some PDK inhibitors have been shown to paradoxically activate certain PDK isoforms. For example, the inhibitor AZD7545 inhibits PDK1 and PDK2 but can stimulate the activity of PDK4 at higher concentrations.
-
Troubleshooting Step: If you suspect paradoxical activation, it is important to characterize the expression profile of all four PDK isoforms in your cell line. You can then assess the effect of this compound on the activity of each isoform individually using in vitro kinase assays with recombinant enzymes.
-
-
Cellular Compensation Mechanisms: Cells can adapt to the inhibition of a specific metabolic pathway by upregulating alternative pathways to maintain energy homeostasis and survival.
-
Troubleshooting Step: Perform a broader analysis of cellular signaling pathways using techniques like phospho-kinase arrays or proteomics to identify any compensatory changes in response to this compound treatment.
-
Quantitative Data Summary
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | Pyruvate Dehydrogenase Kinase | 17 | Activates PDH in rat livers and has a glucose-lowering effect. |
| PDK-IN-1 | PDK1, HSP90 | 30, 100 | Targets the PDH/PDK axis. |
| PDK-IN-3 | PDK1, PDK2, PDK3, PDK4 | 109.3, 135.8, 458.7, 8670 | Pan-PDK inhibitor. |
| PDHK-IN-4 | PDHK2, PDHK4 | 5.1, 12.2 | Potent inhibitor of PDHK2 and PDHK4. |
| VER-246608 | PDK1, PDK2, PDK3, PDK4 | 35, 84, 40, 91 | Potent and ATP-competitive pan-PDK inhibitor. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-PDC (p-PDH E1α)
This protocol is to assess the phosphorylation status of the E1α subunit of the Pyruvate Dehydrogenase Complex, a direct downstream target of PDKs.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDH E1α (Ser293), anti-total PDH E1α
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-PDH signal to the total PDH signal and the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Lactate Production Assay
This protocol measures the amount of lactate secreted into the cell culture medium, a key indicator of glycolytic activity.
Materials:
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as required.
-
Sample Collection: Collect the cell culture medium at the end of the treatment period.
-
Assay: Perform the lactate assay on the collected medium according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product in proportion to the lactate concentration.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Create a standard curve using the provided lactate standards to determine the lactate concentration in each sample. Normalize the lactate levels to the cell number or total protein content.
Visualizations
Caption: The signaling pathway regulated by Pyruvate Dehydrogenase Kinase (PDK).
Caption: A logical workflow for troubleshooting unexpected experimental results.
Cell viability issues with high concentrations of Pdhk-IN-7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of the pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitor, Pdhk-IN-7.
Troubleshooting Guide
High concentrations of kinase inhibitors can often lead to unexpected effects on cell viability due to on-target and off-target toxicities. This guide provides a structured approach to troubleshooting these issues.
Problem: Excessive Cell Death Observed at High Concentrations of this compound
When experiments using high concentrations of this compound result in significant and unexpected levels of cell death, it is crucial to systematically investigate the potential causes.
Initial Assessment Workflow
Caption: Troubleshooting workflow for high cytotoxicity.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Rationale |
| On-Target Toxicity | Perform a dose-response experiment with a broad range of this compound concentrations. | To determine the IC50 value for your specific cell line and identify the optimal concentration for target inhibition with minimal toxicity.[1] |
| Off-Target Effects | If available, test this compound against a kinase panel. Compare the cellular phenotype with known effects of PDK inhibition. | High concentrations of kinase inhibitors can lead to binding to other kinases, causing unforeseen cellular responses.[1][2] |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for the highest concentration of this compound. | To ensure that the observed cytotoxicity is not due to the solvent used to dissolve the inhibitor. |
| Inappropriate Assay Conditions | Optimize cell seeding density and ensure cells are in the logarithmic growth phase. Standardize media composition and serum concentration. | Variations in cell culture conditions can significantly impact cellular responses to inhibitors.[1] |
| Assay Interference | Run controls with the inhibitor in cell-free media to check for direct interference with the viability reagent. Consider using an alternative viability assay (e.g., trypan blue exclusion if using a metabolic assay like MTT). | Some compounds can interfere with the chemistry of viability assays, leading to inaccurate readings. |
| Cell Line Sensitivity | Test the inhibitor on a control cell line that is not dependent on the signaling pathway being targeted. | To determine if the observed cytotoxicity is a specific on-target effect in your experimental cell line.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other PDK inhibitors?
A1: Pyruvate dehydrogenase kinase (PDK) is a key regulatory enzyme in cellular metabolism. It phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). This inactivation shunts pyruvate away from the mitochondria and towards lactate (B86563) production, a phenomenon often observed in cancer cells known as the Warburg effect.[3] this compound, as a PDK inhibitor, blocks this phosphorylation, keeping the PDC in its active state. This promotes the conversion of pyruvate to acetyl-CoA, which then enters the Krebs cycle for oxidative phosphorylation.[3]
PDK Signaling Pathway
Caption: PDK's role in regulating pyruvate metabolism.
Q2: What are typical IC50 values for PDK inhibitors?
A2: While specific IC50 values for this compound are not publicly available, other reported PDK inhibitors have a wide range of potencies. It is important to determine the IC50 in your specific cell line and assay conditions.
Table of IC50 Values for Various PDK Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| AZD7545 | PDHK1 | 36.8 | [4] |
| AZD7545 | PDHK2 | 6.4 | [4] |
| PDK-IN-1 | PDK1 | 30 | [4] |
| PDK-IN-3 | PDK1 | 109.3 | [4] |
| PDK-IN-3 | PDK2 | 135.8 | [4] |
| PDK-IN-3 | PDK3 | 458.7 | [4] |
| Compound 11 | PDK1 | 410 | [5] |
| Dichloroacetate (DCA) | PDKs | mM range | [5] |
Note: IC50 values can vary depending on the assay conditions.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary. It is recommended to perform a time-course experiment. Treat your cells with a fixed concentration of this compound and assess cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to find the ideal window for observing the desired effect before significant cytotoxicity occurs.[1]
Q4: Could the observed cell death be due to the intended metabolic shift?
A4: Yes, for some cancer cells that are highly reliant on glycolysis (the Warburg effect), forcing a metabolic shift back to oxidative phosphorylation by inhibiting PDK can lead to cellular stress and apoptosis.[3] This would be considered an "on-target" cytotoxic effect.
Q5: What are some general best practices for working with kinase inhibitors to ensure reliable cell viability data?
A5:
-
Aliquoting: Aliquot the inhibitor upon receipt and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Fresh Dilutions: Prepare fresh working dilutions for each experiment from a stock solution.[1]
-
Consistent Cell Culture: Maintain consistency in cell passage number, confluency, and media components.[1]
-
Appropriate Controls: Always include vehicle controls (solvent only), untreated controls, and a positive control for cytotoxicity.[1]
Experimental Protocols
Protocol: Dose-Response Cell Viability Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Experimental Workflow
Caption: Workflow for a dose-response assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear or white-walled tissue culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay kit)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting point is a 1:3 or 1:5 dilution series from a high concentration (e.g., 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Experimental Design for Pdhk-IN-7 Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for effectively designing and executing experiments using Pdhk-IN-7, a potent pyruvate (B1213749) dehydrogenase kinase (PDHK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of pyruvate dehydrogenase kinase (PDHK) with a reported half-maximal inhibitory concentration (IC50) of 17 nM. PDHKs are a family of four mitochondrial kinases (PDHK1-4) that play a crucial role in cellular metabolism by phosphorylating and thereby inactivating the E1α subunit of the pyruvate dehydrogenase complex (PDC).[1] The PDC is a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. By inhibiting PDHK, this compound prevents the phosphorylation of PDC, leading to its activation. This promotes the flux of pyruvate into the TCA cycle for oxidative phosphorylation and can reverse the metabolic shift towards aerobic glycolysis (the Warburg effect) often observed in cancer cells.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: By modulating cellular metabolism, this compound and other PDHK inhibitors have potential therapeutic applications in a range of diseases characterized by metabolic dysregulation. These include cancer, where tumors often rely on aerobic glycolysis, as well as metabolic disorders like diabetes.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[2][3] Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: I'm observing precipitation of this compound when I add it to my cell culture medium. What should I do?
A4: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. Here are some troubleshooting steps:
-
Check Solvent Concentration: Ensure the final DMSO concentration in your culture medium is not exceeding the recommended limit (≤ 0.1%).[2][3]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, try a stepwise dilution. First, create an intermediate dilution in a smaller volume of medium, and then add this to the rest of the medium while gently vortexing.
-
Warming: Gently warming the cell culture medium to 37°C before and after adding the compound can aid in dissolution.
-
Solubility Limit: You may be exceeding the solubility limit of this compound in your specific medium. Consider performing a solubility test to determine the maximum achievable concentration.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of this compound | 1. Compound Instability/Degradation: The inhibitor may be degrading in the cell culture medium over the course of the experiment.2. Poor Cell Permeability: The compound may not be effectively entering the cells to reach its mitochondrial target.3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. | 1. Stability Assessment: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. Consider refreshing the medium with a fresh inhibitor for long-term experiments.2. Permeability Check: While not always straightforward, you can infer permeability issues if you see a significant discrepancy between in vitro biochemical assay results and cell-based assay outcomes.3. Dose-Response Experiment: Conduct a dose-response experiment to determine the optimal concentration (e.g., EC50) for your specific cell line and experimental endpoint. |
| High cellular toxicity observed at effective concentrations | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Lowest Effective Concentration: Use the lowest concentration of this compound that produces the desired biological effect.2. Solvent Control: Ensure the final concentration of DMSO in the cell culture media is below the toxic threshold for your cell line (typically <0.1%). Always include a vehicle control (media with the same concentration of DMSO without the inhibitor) in your experiments.[2][3] |
| Variability in Western blot results for phosphorylated PDH | 1. Inconsistent Sample Preparation: Variations in cell lysis and protein extraction can affect the phosphorylation state of PDH.2. Antibody Issues: The primary antibody may not be specific or sensitive enough. | 1. Rapid Lysis: After treatment, lyse the cells quickly on ice using a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.2. Antibody Validation: Validate your phospho-specific PDH antibody. Consider using a positive control, such as a cell lysate known to have high levels of phosphorylated PDH. |
Experimental Protocols
Protocol 1: Cell-Based Assay for Assessing this compound Activity
This protocol outlines a general procedure for treating cells with this compound and subsequently measuring the activity of the pyruvate dehydrogenase complex.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
PDH activity assay kit (e.g., from Millipore or Sigma-Aldrich)
-
Cell lysis buffer (provided with the assay kit or a RIPA buffer with phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and low across all treatments.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells according to the protocol provided with the PDH activity assay kit, ensuring the lysis buffer contains phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
PDH Activity Assay: Follow the manufacturer's instructions for the PDH activity assay. This typically involves immunocapturing the PDH enzyme and then measuring its activity spectrophotometrically by monitoring the reduction of a reporter dye.[4]
-
Data Analysis: Calculate the PDH activity for each sample and normalize it to the protein concentration. Compare the activity in this compound-treated samples to the vehicle-treated control.
Protocol 2: Western Blot Analysis of Phosphorylated PDH (p-PDH)
This protocol describes how to assess the phosphorylation status of the PDH E1α subunit following treatment with this compound.
Materials:
-
Treated cell lysates (from Protocol 1)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-PDH (specific to the phosphorylation site of interest, e.g., Ser293) and anti-total PDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Normalize the protein concentration of the cell lysates. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-PDH and anti-total PDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for p-PDH and total PDH. The ratio of p-PDH to total PDH will indicate the effect of this compound on PDH phosphorylation.
Data Presentation
Table 1: Quantitative Data for a Representative PDHK Inhibitor (AZD7545)
| Target Isoform | IC50 (nM) |
| PDHK1 | 36.8 |
| PDHK2 | 6.4 |
| PDHK3 | 600 |
Data sourced from BenchChem application notes for AZD7545.[5]
Visualizations
References
Validation & Comparative
A Comparative Guide to Pyruvate Dehydrogenase Kinase Inhibitors: Pdhk-IN-7 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pdhk-IN-7 and other prominent pyruvate (B1213749) dehydrogenase kinase (PDHK) inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by offering a detailed analysis of their biochemical potency, cellular effects, and in vivo efficacy, supported by experimental data and protocols.
Introduction to PDHK and its Inhibition
Pyruvate dehydrogenase kinase (PDHK) is a family of four isoenzymes (PDHK1, PDHK2, PDHK3, and PDHK4) that play a critical role in cellular metabolism. By phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), PDHKs act as a metabolic switch, diverting pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate (B86563) production, a hallmark of cancer metabolism known as the Warburg effect.[1][2] Inhibition of PDHKs can reverse this metabolic reprogramming, making them attractive therapeutic targets for a range of diseases, including cancer and metabolic disorders like type 2 diabetes.[3]
Comparative Analysis of PDHK Inhibitors
This section provides a comparative overview of this compound and other well-characterized PDHK inhibitors, including dichloroacetate (B87207) (DCA), AZD7545 (Verberostat), PS10, and VER-246608.
Biochemical Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for various PDHK inhibitors against the four PDHK isoforms. Lower values indicate higher potency.
| Inhibitor | PDHK1 (nM) | PDHK2 (nM) | PDHK3 (nM) | PDHK4 (nM) | Reference(s) |
| This compound | 17 | - | - | - | [this compound product page] |
| Dichloroacetate (DCA) | - | 183,000 | - | 80,000 | [1] |
| AZD7545 (Verberostat) | 36.8 | 6.4 | 600 | >10,000 (stimulates) | [4][5] |
| PS10 | 2,100 | 800 | 21,300 | 760 | [PS10 product page] |
| VER-246608 | 35 | 84 | 40 | 91 | [6] |
| PDK-IN-1 | 30 | - | - | - | [7] |
| M77976 | - | - | - | 648,000 | [M77976 product page] |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Efficacy
The therapeutic potential of PDHK inhibitors is ultimately determined by their efficacy in vivo. The following table summarizes key findings from preclinical studies.
| Inhibitor | Animal Model | Disease Model | Key Findings | Reference(s) |
| Dichloroacetate (DCA) | Rats | Metastatic Breast Cancer | Inhibited lung metastases. | [8] |
| Mice | Sarcoma | Inhibited tumor growth. | [9] | |
| AZD7545 (Verberostat) | Obese Zucker Rats | Type 2 Diabetes | Improved 24-hour glucose profile and eliminated postprandial glucose elevation at 10 mg/kg twice daily for 7 days. | [4] |
| PS10 | Diet-induced Obese Mice | Diabetic Cardiomyopathy | Improved glucose tolerance and stimulated myocardial carbohydrate oxidation. | [10] |
| VER-246608 | - | Cancer (in vitro) | Showed increased efficacy under reduced serum and glucose-depleted conditions, suggesting potential efficacy in the tumor microenvironment. | [6] |
Signaling Pathways and Experimental Workflows
PDHK Signaling Pathway
The following diagram illustrates the central role of the Pyruvate Dehydrogenase Kinase (PDHK) in regulating cellular metabolism by controlling the activity of the Pyruvate Dehydrogenase Complex (PDC).
Caption: PDHK phosphorylates and inactivates PDC, blocking pyruvate's entry into the TCA cycle.
Experimental Workflow: In Vitro PDHK Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of a compound against PDHK in a biochemical assay.
Caption: Workflow for determining the IC50 of a PDHK inhibitor in a biochemical assay.
Experimental Workflow: Cellular Metabolism Analysis
This diagram illustrates the process of evaluating the effect of a PDHK inhibitor on cellular metabolism using a Seahorse XF Analyzer.
Caption: Workflow for assessing cellular metabolism (OCR/ECAR) using a Seahorse XF Analyzer.
Experimental Protocols
PDHK Enzymatic Activity Assay
This protocol is a general guideline for determining the in vitro potency of PDHK inhibitors.
Objective: To measure the IC50 value of a test compound against a specific PDHK isoform.
Materials:
-
Recombinant human PDHK (isoform of interest)
-
Pyruvate Dehydrogenase Complex (PDC) or a synthetic peptide substrate
-
ATP
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a microplate, add the PDHK enzyme, PDC or peptide substrate, and the diluted inhibitor.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Metabolism Assay (OCR and ECAR Measurement)
This protocol describes how to assess the impact of PDHK inhibitors on mitochondrial respiration and glycolysis in live cells using a Seahorse XF Analyzer.[11][12][13][14][15]
Objective: To measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of cells treated with a PDHK inhibitor.
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Cells of interest
-
Cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Test inhibitor (e.g., this compound)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Seed cells into a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentrations of the PDHK inhibitor for a specified duration.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C.
-
Load the Seahorse XF cartridge with the compounds from the Mito Stress Test Kit and the test inhibitor (if acute treatment is desired).
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate into the analyzer and initiate the measurement protocol.
-
Measure the basal OCR and ECAR.
-
Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data using the Seahorse Wave software to determine the effects of the PDHK inhibitor on cellular metabolism.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-cancer efficacy of a PDHK inhibitor in a mouse xenograft model.[16][17][18]
Objective: To assess the effect of a PDHK inhibitor on tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel or other appropriate vehicle for cell injection
-
Test inhibitor (e.g., this compound) formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PDHK inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the inhibitor.
References
- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism [en.bio-protocol.org]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studying cancer immunotherapy using patient-derived xenografts (PDXs) in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyruvate Dehydrogenase Kinase Inhibitors: Pdhk-IN-7 versus Dichloroacetate (DCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitors: the novel compound Pdhk-IN-7 and the well-studied small molecule dichloroacetate (B87207) (DCA). This analysis is supported by experimental data on their mechanisms of action, inhibitory concentrations, and effects in both in vitro and in vivo models.
At a Glance: Key Efficacy Parameters
| Parameter | This compound (Compound 32) | Dichloroacetate (DCA) |
| Primary Target | Pyruvate Dehydrogenase Kinase (PDK), potent against PDHK1. | Pyruvate Dehydrogenase Kinase (PDK), pan-isoform inhibitor. |
| Enzymatic IC50 | 17 nM (general PDK); 140 nM (PDHK1)[1][2] | PDK1: ~1.0 mM, PDK2: ~0.2 mM, PDK3: ~8.0 mM, PDK4: ~0.5 mM[3] |
| Cell Viability IC50 | 0.33 - 0.88 µM (Non-Small-Cell Lung Cancer cell lines)[1] | Millimolar range (e.g., ~15-45 mM in breast cancer cell lines, 81.03 mM in an ovarian cancer cell line)[4][5] |
| In Vivo Efficacy | Demonstrated therapeutic efficacy in a lung cancer xenograft mouse model[1][2] | Shown to reduce tumor growth and metastasis in various cancer models including breast, sarcoma, and glioblastoma[3][6]. Has been investigated in clinical trials[7][8][9][10]. |
Mechanism of Action: Targeting the Warburg Effect
Both this compound and DCA exert their anti-cancer effects by inhibiting pyruvate dehydrogenase kinase (PDK). PDK is a key enzyme that negatively regulates the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, these compounds prevent the phosphorylation and subsequent inactivation of PDC. An active PDC then converts pyruvate into acetyl-CoA, shunting glucose metabolism from glycolysis towards mitochondrial oxidative phosphorylation. This reversal of the Warburg effect is detrimental to cancer cells, which rely heavily on aerobic glycolysis for proliferation and survival.
Quantitative Efficacy Data
Enzymatic Inhibition (IC50 Values)
The half-maximal inhibitory concentration (IC50) in enzymatic assays indicates the potency of a compound in inhibiting its target enzyme.
| Compound | PDK1 | PDK2 | PDK4 | Reference |
| This compound (Compound 32) | 140 nM | - | - | [1][2] |
| Dichloroacetate (DCA) | 183 µM | 80 µM | - | [3] |
Note: Data for all isoforms were not available for both compounds in the reviewed literature.
In Vitro Cell Viability (IC50 Values)
The IC50 values from cell viability assays represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line(s) | Cancer Type | IC50 | Reference |
| This compound (Compound 32) | NCI-H1975, NCI-H1650, NCI-H1299 | Non-Small-Cell Lung Cancer | 0.33 - 0.88 µM | [1] |
| Dichloroacetate (DCA) | 13762 MAT, 4T1, V14 | Breast Cancer | ~1-5 mM (effective concentration) | [3] |
| A2780 | Ovarian Cancer | 81.03 mM | [4] | |
| S180, K7M2 | Sarcoma | ~0.5-5 mM (effective concentration) | [6] |
In Vivo Efficacy
This compound (Compound 32): A recent study demonstrated that compound 32 exhibits promising therapeutic efficacy in a lung cancer xenograft mouse model. This suggests that its potent in vitro activity translates to an anti-tumor effect in a living organism[1][2].
Dichloroacetate (DCA): DCA has been extensively studied in various preclinical in vivo models. It has been shown to reduce tumor growth and inhibit metastasis in models of breast cancer, sarcoma, and glioblastoma[3][6]. Furthermore, DCA has been the subject of several clinical trials in cancer patients, with mixed but some encouraging results[7][8][9][10].
Experimental Protocols
PDK Enzymatic Inhibition Assay (General Protocol)
A common method to determine the enzymatic activity of PDK is by measuring the production of ADP from ATP during the phosphorylation of the pyruvate dehydrogenase complex.
Protocol Steps:
-
Reagent Preparation: Prepare solutions of purified PDK enzyme, the pyruvate dehydrogenase complex (or a peptide substrate), ATP, and the assay buffer.
-
Incubation: In a multi-well plate, incubate the PDK enzyme and its substrate with varying concentrations of the inhibitor (this compound or DCA).
-
Reaction Initiation: Start the phosphorylation reaction by adding ATP.
-
Detection: After a set incubation period, measure the amount of ADP produced. This can be done using a commercial kit such as the ADP-Glo™ Kinase Assay, which converts ADP to ATP and then measures the ATP level via a luciferase-based reaction.
-
Data Analysis: The luminescence or fluorescence signal is proportional to the PDK activity. The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability.
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or DCA for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol Steps:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test compound (this compound or DCA) or a vehicle control, typically administered orally or via injection.
-
Monitoring: Tumor volume and the general health of the mice are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed.
Conclusion
Both this compound and dichloroacetate are inhibitors of pyruvate dehydrogenase kinase, a key regulator of cellular metabolism that is often dysregulated in cancer.
-
This compound (Compound 32) emerges as a highly potent, next-generation PDK inhibitor. Its nanomolar enzymatic inhibitory activity and sub-micromolar efficacy in cancer cell lines, coupled with demonstrated in vivo anti-tumor activity, make it a very promising candidate for further preclinical and clinical development.
-
Dichloroacetate (DCA) is a well-established, first-generation PDK inhibitor. While its potency is significantly lower than that of this compound, it has the advantage of extensive preclinical and clinical data. Its efficacy in various cancer models and its known safety profile in humans provide a solid foundation for its continued investigation, potentially in combination therapies.
For researchers and drug development professionals, the choice between these two agents will depend on the specific research question and therapeutic goals. This compound offers the potential for greater potency and possibly improved selectivity, while DCA provides a wealth of existing data and clinical experience.
References
- 1. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dcaguide.org [dcaguide.org]
- 4. Dichloroacetic acid upregulates apoptosis of ovarian cancer cells by regulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dichloroacetate is an effective treatment for sarcoma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccnm.edu [ccnm.edu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Pyruvate Dehydrogenase Kinase Inhibitors In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro specificity of various Pyruvate Dehydrogenase Kinase (PDK) inhibitors. While initial interest was in Pdhk-IN-7, a potent PDK inhibitor with a reported IC50 of 17 nM, publicly available data detailing its specific activity against the four PDK isoforms (PDK1, PDK2, PDK3, and PDK4) is currently limited.[1][2][3][4] Therefore, this guide will focus on a selection of other well-characterized PDK inhibitors—AZD7545, PS10, and VER-246608—to illustrate the process of validating inhibitor specificity.
This guide will present a summary of quantitative data, detailed experimental protocols for key validation assays, and visual representations of the PDK signaling pathway and experimental workflows.
Performance Comparison of PDK Inhibitors
The inhibitory potency of a compound against each of the four PDK isoforms is a critical measure of its specificity. The half-maximal inhibitory concentration (IC50) is a standard metric, with lower values indicating greater potency.
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) |
| This compound | 17 (isoform not specified) | Not Reported | Not Reported | Not Reported |
| AZD7545 | 36.8 | 6.4 | 600 | >10,000 (stimulates) |
| PS10 | 2100 | 800 | 21300 | 760 |
| VER-246608 | Not Reported | Not Reported | Not Reported | 35 |
| M77976 | Not Reported | Not Reported | Not Reported | 648,000 |
Note: The IC50 value for this compound does not have a specified target PDK isoform in the available literature. The activity of AZD7545 on PDK4 is reported to be stimulatory rather than inhibitory.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the PDK signaling pathway and a general experimental workflow for assessing inhibitor specificity.
References
Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of Selective PDHK1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comparative analysis of the cross-reactivity of a selective Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDHK1) inhibitor. Please note that the initially requested inhibitor, "Pdhk-IN-7," could not be identified in publicly available scientific literature. Therefore, this guide utilizes data for a well-characterized, selective, and covalent PDHK1 inhibitor, JX06, as a representative example to illustrate the principles of kinase selectivity profiling.
Pyruvate Dehydrogenase Kinase (PDHK) is a family of four isoenzymes (PDK1-4) that play a crucial role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC). This action shifts metabolism from mitochondrial respiration towards aerobic glycolysis, a hallmark of many cancer cells known as the Warburg effect.[1] Isoform-selective inhibition of PDHKs is a key goal for therapeutic development to minimize off-target effects. JX06 has been identified as a potent and selective covalent inhibitor of PDHK1.[2][3]
Comparative Inhibitory Activity of JX06
The following table summarizes the inhibitory activity of JX06 against the four PDHK isoforms and other selected kinases. The data demonstrates the inhibitor's high potency and selectivity for PDHK1.
| Kinase Target | IC50 (nM) | Comments |
| PDHK1 | 49 | Primary Target [2][4] |
| PDHK2 | 101 | ~2-fold less potent than against PDHK1[2][4] |
| PDHK3 | 313 | ~6-fold less potent than against PDHK1[2][4] |
| PDHK4 | >10,000 | Negligible activity at 10 µM[2] |
| FAK | - | Inhibition observed in biochemical but not cellular assays[1] |
PDHK1 Signaling Pathway
The diagram below illustrates the central role of PDHK1 in cellular metabolism. PDHK1, often upregulated in cancer cells, phosphorylates the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), inhibiting its function. This blockage prevents the conversion of pyruvate to acetyl-CoA, thereby suppressing the Tricarboxylic Acid (TCA) cycle and promoting glycolysis. Selective inhibitors like JX06 block PDHK1, leading to the reactivation of PDC and a metabolic shift back towards oxidative phosphorylation.
Experimental Protocols
A thorough assessment of an inhibitor's selectivity is crucial. Below is a detailed protocol for a common method used to determine the in vitro cross-reactivity of a kinase inhibitor.
In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human kinases (a broad panel for selectivity screening)
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor (e.g., JX06) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white, opaque assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add the kinase assay buffer to the wells of the assay plate.
-
Add the appropriate recombinant kinase and its specific substrate to each well.
-
Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection of ADP Production:
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines the typical workflow for assessing the selectivity of a kinase inhibitor.
References
Comparative Analysis of Pdhk-IN-7 and Novel Pyruvate Dehydrogenase Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of Pdhk-IN-7 and other novel inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK). This document provides a data-driven analysis of performance, supported by experimental evidence, to aid in the evaluation of these critical metabolic regulators.
Pyruvate dehydrogenase kinase (PDHK) is a family of four isoenzymes (PDK1, PDK2, PDK3, and PDK4) that act as crucial regulators of cellular metabolism by phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC). This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, promoting a metabolic shift towards glycolysis. This "Warburg effect" is a hallmark of many cancer cells and is also implicated in metabolic diseases such as diabetes. Consequently, the development of potent and selective PDHK inhibitors is a promising therapeutic strategy. This guide compares the biochemical and cellular activity of this compound with a selection of other notable novel PDHK inhibitors.
Quantitative Performance Comparison of PDHK Inhibitors
The following tables summarize the in vitro inhibitory potency of this compound and other novel PDHK inhibitors against the four human PDHK isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater inhibitory strength.
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) | Binding Mode | Reference Compound |
| This compound | 17 | - | - | - | Not Specified | - |
| VER-246608 | 35[1][2][3] | 84[1][2][3] | 40[1][2][3] | 91[1][2][3] | ATP-competitive[1][2] | - |
| AZD7545 | 36.8[4] or 87[5][6] | 6.4[4] | 600[5][6] | >10,000 (stimulates)[7] | Allosteric (lipoamide-binding site)[8] | - |
| Dichloroacetate (B87207) (DCA) | - | 183,000[9][10] | - | 80,000[9][10] | Allosteric[11] | - |
| PS10 | 2,100[1] | 800[1] | 21,300[1] | 760[1] | ATP-competitive[1] | - |
| JX06 | 49[1] | 101[1] | 313[1] | - | Covalent[1] | - |
| PDK-IN-3 | 109.3[1] | 135.8[1] | 458.7[1] | 8,670[1] | Not Specified | - |
| PDHK-IN-4 | - | 5.1[1] | - | 12.2[1] | Not Specified | - |
| TM-1 | 2,970[1] | 5,200[1] | - | - | Not Specified | - |
| PDK4-IN-1 | - | - | - | 84[1] | Not Specified | - |
| Compound 11 | 410[8] | 1,500[8] | 3,900[8] | 6,800[8] | ATP-competitive[8] | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams provide a visual representation of the PDHK signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VER-246608 | PDK | Dehydrogenase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Sodium dichloroacetate | DCA | PDK inhibitor | TargetMol [targetmol.com]
- 11. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Pdhk-IN-7's Therapeutic Potential: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic potential of Pdhk-IN-7, a potent pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitor, with other emerging alternatives. This guide synthesizes available experimental data to facilitate informed decisions in the pursuit of novel metabolic therapies for cancer and other diseases.
This compound, also identified as compound 32 in recent literature, has demonstrated significant preclinical promise as an anti-cancer agent.[1] This dichloroacetophenone-based inhibitor targets PDK1, a key enzyme in cellular metabolism that is often upregulated in cancer cells, leading to the Warburg effect. By inhibiting PDK1, this compound aims to reverse this metabolic switch, forcing cancer cells to rely on oxidative phosphorylation, a less efficient energy source for rapid proliferation, and thereby inducing cell death. This guide will delve into the in vivo validation of this compound, comparing its performance with other notable PDK inhibitors.
Comparative In Vivo Efficacy of PDK Inhibitors
The therapeutic potential of a novel inhibitor is best assessed through rigorous in vivo studies. Below is a summary of the available quantitative data from preclinical animal models for this compound and other representative PDK inhibitors.
| Inhibitor | Compound Class | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome | Citation |
| This compound (compound 32) | Dichloroacetophenone biphenylsulfone ether | Non-Small-Cell Lung Cancer (NSCLC) | H1299 Xenograft (mice) | 6 mg/kg, intraperitoneally | Tumor Growth Inhibition (TGI) | 66.6% TGI | [2][3][4] |
| GSK-470 | Not specified | Multiple Myeloma (MM) | MM Xenograft (mice) | Not specified | Tumor Growth | Significant reduction in tumor volume | [1][5][6] |
| PDK4 inhibitor (Vitamin K3 derivative) | Naphthoquinone | Heart Failure | Transverse Aortic Constriction (TAC) induced heart failure (mice) | Not specified | Improvement in Ejection Fraction (EF) | Significant improvement in EF | [7][8] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the PDK signaling pathway and a general workflow for in vivo validation of PDK inhibitors.
References
- 1. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Pdhk-IN-7 and Other Metabolic Modulators in Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of key metabolic modulators, with a focus on inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase (PDK). While the specific compound "Pdhk-IN-7" did not yield specific data in a comprehensive literature search, this guide will focus on a head-to-head comparison of other significant PDK inhibitors and metabolic modulators, providing available experimental data, detailed protocols, and pathway visualizations to support further research and development in this critical therapeutic area.
Metabolic reprogramming is a hallmark of various diseases, including cancer, metabolic syndrome, and cardiovascular disorders.[1][2] One of the key enzymes in cellular metabolism is the Pyruvate Dehydrogenase Complex (PDC), which links glycolysis to the tricarboxylic acid (TCA) cycle. Pyruvate Dehydrogenase Kinases (PDKs) inhibit PDC activity, thereby shifting metabolism towards aerobic glycolysis, a phenomenon famously exploited by cancer cells (the Warburg effect).[3] Consequently, inhibitors of PDKs are of significant interest as potential therapeutic agents.[3] This guide provides a comparative overview of several prominent PDK inhibitors and other metabolic modulators.
Performance Comparison of Metabolic Modulators
The following tables summarize the inhibitory potency and cellular effects of various metabolic modulators, focusing on PDK inhibitors for which quantitative data is available.
Table 1: Inhibitory Potency (IC50) of PDK Inhibitors Against PDK Isoforms
| Inhibitor | Target PDK Isoform(s) | IC50 | Reference(s) |
| AZD7545 | PDK1 | 36.8 - 87 nM | [4][5][6] |
| PDK2 | 5.2 - 6.4 nM | [4][5][7] | |
| PDK3 | 600 nM | [4][5] | |
| Dichloroacetate (DCA) | PDK1 | Less sensitive than PDK2/4 | [8] |
| PDK2 | 183 µM | [9] | |
| PDK3 | Least sensitive isoform | [8] | |
| PDK4 | 80 µM | [9] | |
| VER-246608 | PDK1 | 95.7 nM | [10] |
| Compound 11 (from a novel series) | PDK1 | 0.41 µM | [10] |
| PDK2 | 1.5 µM | [10] | |
| PDK3 | 3.9 µM | [10] | |
| PDK4 | 6.8 µM | [10] | |
| Myricetin | PDK3 | 3.3 µM | [11] |
| CPI-613 (Devimistat) | PDH & α-KGDH | Not a direct PDK inhibitor | [12][13] |
Note: IC50 values can vary depending on the specific assay conditions.[4]
Table 2: Cellular Activity of Metabolic Modulators
| Modulator | Cell Line(s) | Observed Effect(s) | Reference(s) |
| AZD7545 | BRAFV600E & NRASmut human melanoma cells | Suppresses cell growth | [6] |
| Dichloroacetate (DCA) | Various cancer cell lines (glioblastoma, breast, prostate, etc.) | Induces apoptosis, reverses glycolytic phenotype | [14] |
| Novel Inhibitor (Compound 8c) | HCT116 and RKO cells | Inhibits cell proliferation and transformation | [15] |
| Novel Inhibitors (Compounds 7 & 11) | NCI-H1975 lung cancer cells | Reduced cell proliferation under hypoxia, attenuated lactate (B86563) formation | [10] |
| CPI-613 (Devimistat) | Human leukemia cell lines, Multiple Myeloma cells | Inhibited mitochondrial respiration, induced apoptosis | [12][13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approach for studying these inhibitors, the following diagrams illustrate the regulatory pathway of the Pyruvate Dehydrogenase Complex and a general workflow for screening potential inhibitors.
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by PDK and PDP.
Caption: A general workflow for the discovery and evaluation of novel PDK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of metabolic modulators.
Protocol 1: In Vitro PDK Inhibition Assay (Kinase Activity-Based)
This protocol is adapted from methods used for high-throughput screening of PDK inhibitors.[10][16]
-
Plate Preparation: To a 96-well plate, add 25 µL of double-distilled water and 5 µL of 10x assay buffer (250 mM Tris-HCl, 10 mM EDTA, 5 mM EGTA, 10 mM DTT, 50 mM MgCl₂).
-
Compound Addition: Add 5 µL of the test compound at various concentrations (e.g., from a serial dilution) to the appropriate wells. For control wells, add 5 µL of 1% DMSO in PBS.
-
Substrate and ATP Addition: Add 5 µL of ATP (10 µM) and 5 µL of the substrate (e.g., 0.2 µg of PDC E1 subunit) to all wells.
-
Enzyme Addition: To initiate the phosphorylation reaction, add 5 µL of the respective PDK isoform (e.g., PDK1, PDK2, PDK3, or PDK4 at 10 µM) to all wells except the negative control.
-
Incubation: Mix the plate and incubate at 37°C for 30 minutes.
-
Detection: The remaining ATP can be quantified using a luciferase-based ATP detection reagent, or the generated ADP can be measured using a coupled enzyme assay. The inhibitory activity is calculated as the percentage decrease in kinase activity in the presence of the compound compared to the DMSO control.
Protocol 2: Cell Viability Assay (MTT Assay)
This is a colorimetric assay for assessing cell metabolic activity.[10]
-
Cell Seeding: Seed a suspension of cancer cells (e.g., 3000 cells per well) in a 96-well plate and culture for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be calculated from the dose-response curve.
Protocol 3: Measurement of Cellular PDH Activity
This protocol provides a framework for quantifying the activity of the PDC in cells following treatment with a PDK inhibitor.[17]
-
Cell Culture and Treatment: Plate cells and allow them to grow to 70-80% confluency. Treat the cells with varying concentrations of the PDK inhibitor or a vehicle control for a predetermined time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in an ice-cold PDH assay buffer containing protease and phosphatase inhibitors.
-
Sample Preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
PDH Activity Assay: The PDH activity in the cell lysate can be measured using a commercial assay kit that typically follows the reduction of NAD+ to NADH, which is coupled to a colorimetric or fluorometric probe. The rate of change in absorbance or fluorescence is proportional to the PDH activity.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize the PDH activity.
-
Data Analysis: Express the PDH activity as units per milligram of protein.
Conclusion
The inhibition of PDKs and the broader modulation of cellular metabolism represent promising therapeutic strategies for a range of diseases. While direct comparative data for "this compound" is not publicly available, the information presented here on established and novel metabolic modulators like DCA, AZD7545, and CPI-613 provides a valuable resource for the research community. The provided data tables, pathway diagrams, and experimental protocols offer a foundation for further investigation into the complex interplay of metabolic pathways and the development of next-generation therapeutic agents. Future head-to-head studies with standardized assays will be crucial for a more definitive comparison of the growing arsenal (B13267) of metabolic modulators.
References
- 1. Discovering metabolic vulnerability using spatially resolved metabolomics for antitumor small molecule-drug conjugates development as a precise cancer therapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics in Cancer Research and Emerging Applications in Clinical Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyruvate dehydrogenase kinase inhibitors: Structures, inhibitory mechanisms and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Phase I Study of the First-in-Class Anti-Mitochondrial Metabolism Agent, CPI-613, in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The function and mechanism of clinical trial agent CPI-613 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ccnm.edu [ccnm.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Unveiling the Metabolic Ripple Effects of Pdhk-IN-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of cellular metabolism is tightly regulated by a cast of key enzymatic players. Among them, Pyruvate (B1213749) Dehydrogenase Kinase (PDK) acts as a critical gatekeeper, controlling the flow of pyruvate into the mitochondria for oxidative phosphorylation. The inhibition of PDK has emerged as a promising therapeutic strategy for a range of metabolic disorders and cancers. This guide provides a comprehensive comparison of a potent PDK inhibitor, Pdhk-IN-7, with other well-characterized alternatives, offering a deep dive into their downstream metabolic consequences. Supported by experimental data and detailed protocols, this document serves as a valuable resource for researchers navigating the landscape of PDK inhibition.
Performance Comparison of PDK Inhibitors
The following table summarizes the key quantitative data for this compound and other notable PDK inhibitors, offering a snapshot of their potency and observed metabolic effects.
| Inhibitor | Target(s) | IC50 | In Vitro Effects | In Vivo Effects | Reference(s) |
| This compound | PDK | 17 nM | Stimulated pyruvate oxidation 2-fold in rat hepatocytes (EC50 = 105 nM) | Increased the active form of PDH in the liver and skeletal muscle of Wistar rats. Demonstrated a glucose-lowering effect in Zucker fatty rats. | [1] |
| AZD7545 | PDK2 (selective) | 6.4 nM (PDK2), 36.8 nM (PDK1) | Increased PDH activity in the presence of PDK2 (EC50 = 5.2 nM) | Increased active PDH in liver (from 24.7% to 70.3% at 30 mg/kg) and skeletal muscle (from 21.1% to 53.3%) in Wistar rats. Improved 24-hour glucose profile in obese Zucker rats. | [2] |
| Dichloroacetate (DCA) | Pan-PDK | Varies by isoform (less potent than others) | Shifts metabolism from glycolysis to glucose oxidation. | Reduced blood lactate (B86563) levels and prevented postprandial lactate rise in healthy subjects. Lowered fasting blood glucose, plasma lactate, cholesterol, and triglycerides in patients with diabetes and hyperlipoproteinemia. | [3] |
| PS10 | Pan-PDK | Not specified | Stimulated flux through the Pyruvate Dehydrogenase Complex (PDC). | Improved glucose tolerance in diet-induced obese mice. Increased PDC activity in the heart. | [4] |
Visualizing the Mechanism and Workflow
To better understand the impact of these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon these findings, the following are detailed protocols for key metabolic assays.
Pyruvate Dehydrogenase (PDH) Activity Assay
This protocol describes a colorimetric method to measure PDH activity in cell lysates or tissue homogenates.
Materials:
-
PDH Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0)
-
PDH Substrate (e.g., 0.2 M Sodium Pyruvate)
-
Cofactors: 4 mM Sodium CoA, 40 mM NAD+, 40 mM Thiamine pyrophosphate (TPP), 10 mM MgCl2
-
Developer solution containing a colorimetric probe
-
Citrate (B86180) Synthase (for coupled assay)
-
5,5-dithiobis(2-nitrobenzoic acid) (DTNB)
-
96-well clear flat-bottom plates
-
Spectrophotometric multiwell plate reader
Procedure:
-
Sample Preparation:
-
Cell Lysates: Culture cells to desired confluency, treat with the PDK inhibitor or vehicle control. Wash cells with ice-cold PBS and lyse in PDH Assay Buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Tissue Homogenates: Excise tissue and homogenize in ice-cold buffer. Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate/homogenate using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Prepare a master mix containing PDH Assay Buffer, PDH Substrate, cofactors, and the developer solution.
-
Add a standardized amount of protein from each sample to the wells of a 96-well plate.
-
For a coupled assay, add citrate synthase to initiate the reaction that produces a product detectable by DTNB at 412 nm.
-
Alternatively, use a kit where the reaction of PDH produces NADH, which then reduces a probe to a colored product, typically measured at 450 nm.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at the appropriate wavelength (412 nm for DTNB-based, 450 nm for many commercial kits) in kinetic mode for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
Cellular Lactate Production Assay
This protocol outlines a colorimetric method for quantifying lactate levels in cell culture medium.
Materials:
-
Lactate Assay Kit (containing Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix)
-
96-well clear flat-bottom plates
-
Spectrophotometric multiwell plate reader
-
Lactate Standard
Procedure:
-
Sample Preparation:
-
Culture cells and treat with the PDK inhibitor or vehicle control for the desired time.
-
Collect the cell culture medium. If the medium contains serum, a background control of serum-containing medium should be run.
-
Centrifuge the collected medium to remove any detached cells or debris.
-
-
Standard Curve Preparation:
-
Prepare a series of lactate standards by diluting the provided stock solution in the cell culture medium used for the experiment.
-
-
Assay Reaction:
-
Add a specific volume of the standards and samples to separate wells of a 96-well plate.
-
Prepare a reaction mix containing the Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix according to the kit instructions.
-
Add the reaction mix to each well.
-
-
Measurement:
-
Incubate the plate at room temperature or 37°C (as per kit instructions) for a specified time (e.g., 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (commonly 450 nm or 570 nm).
-
-
Data Analysis:
Analysis of TCA Cycle Intermediates by LC-MS/MS
This protocol provides a general workflow for the quantification of tricarboxylic acid (TCA) cycle intermediates using liquid chromatography-tandem mass spectrometry.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., C18 or mixed-mode)
-
Solvents for mobile phase (e.g., water, acetonitrile, formic acid)
-
Internal standards (isotope-labeled versions of TCA cycle intermediates)
-
Extraction solvent (e.g., cold methanol/water mixture)
Procedure:
-
Sample Preparation:
-
Culture and treat cells as described previously.
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent.
-
Scrape the cells and collect the cell extract.
-
For tissues, snap-freeze in liquid nitrogen and then homogenize in cold extraction solvent.
-
Add internal standards to the samples.
-
Centrifuge to pellet precipitated proteins and other cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample supernatant onto the LC system.
-
Separate the TCA cycle intermediates using a suitable chromatographic gradient.
-
Detect and quantify the analytes using the mass spectrometer, typically in negative ion mode, with multiple reaction monitoring (MRM) for high specificity and sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each TCA cycle intermediate by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analytes.
-
Compare the levels of TCA cycle intermediates in inhibitor-treated samples to vehicle-treated controls.[15][16][17][18][19]
-
This guide provides a foundational understanding of the downstream metabolic effects of this compound and its counterparts. For further in-depth analysis, it is recommended to consult the referenced literature and adapt the provided protocols to specific experimental needs. The continued exploration of PDK inhibitors holds significant promise for the development of novel therapeutic interventions for a variety of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyruvate Dehydrogenase Kinases: Therapeutic Targets for Diabetes and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. benchchem.com [benchchem.com]
- 7. Pyruvate dehydrogenase (PDH) and lactate dehydrogenase (LDH) activity assay [bio-protocol.org]
- 8. Immunocapture and microplate-based activity and quantity measurement of pyruvate dehydrogenase in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. tipbiosystems.com [tipbiosystems.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. abcam.com [abcam.com]
- 15. Method of Analyzing TCA Cycle - Creative Proteomics [creative-proteomics.com]
- 16. DSpace [helda.helsinki.fi]
- 17. lcms.cz [lcms.cz]
- 18. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
Replicating Key Findings for the PDK Inhibitor: Pdhk-IN-7 - A Comparative Guide
For researchers and scientists engaged in the fields of oncology and metabolic diseases, the pursuit of potent and selective inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) is a critical endeavor. The compound Pdhk-IN-7, first described by Yang et al. in 2018, has emerged as a significant subject of interest. This guide provides a comprehensive comparison of this compound with other notable PDK inhibitors, supported by experimental data and detailed protocols to facilitate the replication and validation of these pivotal findings.
Performance Comparison of PDK Inhibitors
The inhibitory activity of this compound and other key PDK inhibitors against the four PDK isoforms is summarized below. This quantitative data, primarily presented as half-maximal inhibitory concentrations (IC50), allows for a direct comparison of potency and isoform selectivity.
| Inhibitor | PDK1 IC50 (µM) | PDK2 IC50 (µM) | PDK3 IC50 (µM) | PDK4 IC50 (µM) | Cell-Based Potency (EC50 in NCI-H1975 cells, hypoxia) |
| This compound | 0.62[1] | Similar to PDK1[1] | Similar to PDK1[1] | Similar to PDK1[1] | 4.66 µM[1] |
| VER-246608 | 0.035[2][3][4] | 0.084[2][3][4] | 0.040[2][3][4] | 0.091[2][3][4] | Not explicitly reported in the same study |
| Dichloroacetate (B87207) (DCA) | - | 183[5][6] | - | 80[5][6] | Varies by cell line (e.g., 13.3-27.0 mM in melanoma cells)[7][8] |
| AZD7545 | 0.0368 - 0.087[9][10][11][12] | 0.0064[9][10] | 0.6[9][11][12] | Stimulates (>10 µM)[9] | Varies by cell line (e.g., 35.0-89.3 µM in melanoma cells)[7] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to validate inhibitors like this compound, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor testing.
Detailed Experimental Protocols
To ensure the reproducibility of the findings on this compound, the following are detailed methodologies for the key experiments cited in the original publication.
PDK Kinase Activity Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PDK.
-
Principle: The assay quantifies the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC) by a PDK isoform in the presence of ATP. The amount of ADP produced is proportional to the kinase activity.
-
Materials:
-
Recombinant human PDK1, PDK2, PDK3, or PDK4 enzyme.
-
Recombinant human PDC-E1α subunit (substrate).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
ATP.
-
Test compound (this compound) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
96-well or 384-well white assay plates.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant PDC-E1α substrate, and the respective recombinant PDK isoform.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture in the assay plate. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a solution of ATP to a final concentration appropriate for the specific PDK isoform.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay) under Hypoxia
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells under low-oxygen conditions, which mimic the tumor microenvironment.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Materials:
-
NCI-H1975 human lung adenocarcinoma cells.
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compound (this compound) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Hypoxia chamber or incubator (e.g., 1% O2, 5% CO2, 94% N2).
-
-
Procedure:
-
Seed NCI-H1975 cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Place the plates in a hypoxic incubator for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the EC50 value.
-
Lactate Formation Assay
This assay measures the amount of lactate produced by cells, which is an indicator of glycolytic activity. Inhibition of PDK is expected to decrease lactate production by shunting pyruvate into the TCA cycle.
-
Principle: Lactate in the cell culture medium is measured using a lactate assay kit. These kits typically use an enzymatic reaction where lactate is oxidized by lactate dehydrogenase to produce a product that can be detected colorimetrically or fluorometrically.
-
Materials:
-
NCI-H1975 cells.
-
Cell culture medium.
-
Test compound (this compound) dissolved in DMSO.
-
Lactate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Cayman Chemical).
-
96-well plates.
-
-
Procedure:
-
Seed NCI-H1975 cells in 24-well or 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Collect the cell culture medium from each well.
-
Perform the lactate assay on the collected medium according to the manufacturer's protocol. This typically involves mixing the medium with a reaction mixture and incubating for a specific time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the lactate concentration in each sample by comparing the readings to a standard curve generated with known lactate concentrations.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
-
By providing this comparative data and detailed experimental framework, this guide aims to empower researchers to effectively replicate and build upon the published findings for this compound, ultimately advancing the development of novel therapeutics targeting cancer metabolism.
References
- 1. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. VER 246608 | Other Kinases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sodium dichloroacetate | DCA | PDK inhibitor | TargetMol [targetmol.com]
- 7. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyruvate Dehydrogenase Kinase Inhibitor, AZD7545 [sigmaaldrich.com]
- 10. AZD7545 | PDHK inhibitor | Probechem Biochemicals [probechem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pdhk-IN-7: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Pdhk-IN-7 is not publicly available. The following procedures are based on general best practices for the disposal of novel research compounds. Researchers, scientists, and drug development professionals are strongly advised to obtain the official SDS from the supplier of this compound before handling or disposing of this material. The SDS will contain specific and detailed information regarding the hazards, handling, and proper disposal methods for this compound.
Immediate Safety and Logistical Information
As a novel research chemical with an incompletely characterized toxicological profile, this compound must be handled and disposed of with the utmost caution. Treat this compound as a hazardous chemical waste to ensure the safety of laboratory personnel and prevent environmental contamination. The disposal of all chemical waste is strictly regulated by federal, state, and local laws; all laboratory procedures must comply with these regulations.
Before beginning any disposal-related activities, ensure all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data for Disposal
The following table outlines the critical data required for a full safety and disposal assessment. This information should be obtained from the supplier-specific Safety Data Sheet for this compound.
| Parameter | Value | Relevance to Disposal |
| Physical State | Data not available; consult supplier's SDS. | Determines the appropriate type of waste container and handling procedures. |
| Solubility | Data not available; consult supplier's SDS. | Informs potential for environmental dispersal and selection of appropriate cleanup methods. |
| pH | Data not available; consult supplier's SDS. | Indicates corrosivity (B1173158) hazard; may require neutralization before disposal.[1] |
| Toxicity Data (e.g., LD50) | Data not available; consult supplier's SDS. | Indicates acute toxicity, dictating necessary safety precautions and PPE levels. |
| Hazard Class | Data not available; consult supplier's SDS. | Dictates requirements for segregation, storage, and transportation.[1] |
| Environmental Hazards | Data not available; consult supplier's SDS. | Determines potential harm to aquatic life and other ecosystems, guiding disposal routes. |
Experimental Protocol: General Disposal Procedure for Novel Research Chemicals
The following step-by-step guide outlines a general operational plan for the disposal of this compound, which should be treated as hazardous waste in the absence of specific SDS information.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., unused compound, solutions, contaminated PPE, absorbent materials) as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[2]
-
Segregate solid waste (e.g., contaminated gloves, wipes, plasticware) from liquid waste (e.g., unused solutions, rinsate).
-
Keep incompatible chemicals separate. For example, store acids and bases separately, and keep oxidizing agents away from organic compounds.[2]
2. Waste Containment and Labeling:
-
Use only chemically compatible containers with secure, tight-fitting lids for waste accumulation.[3][4] The original container is often a suitable choice if it is in good condition.[2]
-
Keep waste containers closed at all times except when actively adding waste.[4]
-
Place the primary waste container within a secondary containment system, such as a plastic tub, to mitigate spills or leaks.[5]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date (the date waste was first added).[5] Avoid using chemical formulas or abbreviations.[5]
3. Waste Storage:
-
Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[1][2]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[2]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart.[1]
4. Disposal Request and Collection:
-
Once the waste container is full or has been in accumulation for no more than six months, arrange for its collection.[6]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste, including its composition and volume.
5. Empty Container Disposal:
-
If the original this compound container is to be disposed of, it must be triple-rinsed with a suitable solvent capable of removing the chemical residue.
-
The rinsate from this cleaning process must be collected and treated as hazardous liquid waste.
-
After triple-rinsing and air-drying, the container may be disposed of in the regular trash, or preferably, reused for a compatible waste stream after defacing the original label.
Caption: General workflow for the safe disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Pdhk-IN-7
Hazard Identification and Risk Assessment
Pdhk-IN-7 is a biologically active small molecule that should be treated as potentially hazardous. Similar kinase inhibitors are often presumed to be toxic if swallowed or in contact with skin and may cause irritation.[4] Therefore, a thorough risk assessment should precede any handling of the compound. All manipulations should be conducted in a designated area to avoid cross-contamination.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory. The specific equipment required varies depending on the laboratory activity being performed.
Summary of Recommended Personal Protective Equipment
| Laboratory Activity | Hand Protection | Eye Protection | Body Protection | Respiratory Protection | Engineering Control |
| Weighing and Aliquoting (Solid Form) | Double-gloving with nitrile gloves.[2][3] | Chemical splash goggles.[2] | Dedicated, disposable, or non-absorbent lab coat.[2] | NIOSH-approved N95 or higher-rated respirator.[2] | Certified chemical fume hood or powder containment hood.[2][3] |
| Solution Preparation and Handling | Double-gloving with nitrile gloves.[2] | Chemical splash goggles or a face shield.[2][4] | Standard laboratory coat.[2] | Not generally required if handled in a fume hood. | Certified chemical fume hood.[2][3] |
| Cell Culture and In Vitro Assays | Nitrile gloves.[2] | Safety glasses with side shields.[2][3] | Standard laboratory coat.[2][3] | Not required. | Class II biological safety cabinet.[2] |
| Waste Disposal | Heavy-duty nitrile or butyl rubber gloves.[2] | Chemical splash goggles.[2] | Standard laboratory coat.[2] | Not generally required. | N/A |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Designated Area: All work with this compound should be performed in a clearly marked, designated area within the laboratory.[2]
-
Engineering Controls: All manipulations of the solid compound and concentrated solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3]
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when possible. If not feasible, thoroughly decontaminate all equipment after use.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[3][4]
-
Solid Waste: Contaminated items such as empty vials, gloves, and pipette tips should be placed in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain.[3]
Procedural Workflow for Donning and Doffing PPE
Proper sequencing for putting on and taking off PPE is critical to prevent contamination. The following diagram illustrates the correct procedure.
Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
